Temuterkib acts as an ATP-competitive inhibitor, binding directly to the ATP-binding site of ERK1 and ERK2 to block their kinase activity [1] [2]. This action halts the transmission of signals through the MAPK pathway.
While the exact crystal structure of this compound bound to ERK1/2 is not detailed in the search results, other ERK inhibitors like SCH772984 provide insight into potential binding mechanisms. SCH772984 binds in a unique manner, inducing a novel allosteric pocket adjacent to the ATP site. This binding involves a distorted conformation of the phosphate-binding loop (P-loop) and an outward movement of the αC helix, a mechanism associated with slow dissociation rates and prolonged target engagement [3]. As a fellow ATP-competitive inhibitor, this compound's binding is likely situated in the canonical ATP-binding pocket of ERK1/2 [4].
The table below summarizes the core binding and mechanism information for this compound.
| Feature | Description |
|---|---|
| Drug Name | This compound (formerly LY3214996, LY-3214996) [2] |
| Primary Target | ERK1 (MAPK3) and ERK2 (MAPK1) [2] |
| Mechanism | ATP-competitive inhibitor [1] [2] |
| Binding Site | ATP-binding pocket of ERK1/2 [4] |
| Key Structural Context | ERK1/2 have a low propensity for the "DFG-out" conformation, and most known inhibitors, including this compound, exhibit a type-I binding mode ("DFG-in") [4] [3]. |
This compound demonstrates high potency and selectivity in preclinical studies. The following table summarizes its key quantitative profile.
| Parameter | Value / Result |
|---|---|
| Biochemical IC₅₀ (ERK1) | 5 nM [1] [5] [6] |
| Biochemical IC₅₀ (ERK2) | 5 nM [1] [5] [6] |
| Cellular IC₅₀ (p-RSK1) | 0.43 µM [1] |
| Selectivity | Highly selective for ERK1/2; effective against tumor cells with BRAF, NRAS, or KRAS mutations [1] [6] |
| In Vivo Efficacy | Significant tumor growth inhibition or regression in xenograft models (e.g., BRAF-mutant melanoma, KRAS-mutant colorectal, lung, and pancreatic cancers) [1] |
| Key Preclinical Model Findings | Overcomes resistance to BRAF inhibitors (e.g., vemurafenib) in melanoma models; shows synergistic effects when combined with a CDK4/6 inhibitor (abemaciclib) [1] |
The search results provide a detailed methodology for the biochemical assay used to determine this compound's IC₅₀ against ERK1 and ERK2 [1].
Biochemical Assay for ERK1/2 Inhibition [1]
To understand this compound's role, it's crucial to see its place in the MAPK signaling cascade, a pathway deregulated in approximately 40% of human cancers [4].
This compound inhibits the MAPK pathway by directly targeting ERK1/2.
Temuterkib acts on the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade often dysregulated in cancer. This pathway, typically involved in cell proliferation and survival, is illustrated below.
This compound inhibits ERK1/2, blocking downstream signals for cell proliferation.
As shown in the diagram, this compound directly inhibits ERK1/2, preventing the phosphorylation of downstream substrates like p90RSK and blocking the transcription of genes that drive cell proliferation and survival [1] [2]. It is particularly effective in tumor cells with mutations in BRAF, NRAS, or KRAS [1].
Extensive preclinical studies validate this compound's potency and therapeutic potential.
The table below summarizes key cellular and in vitro findings.
| Assay/Model | Finding/Result |
|---|---|
| Cellular Target (pRSK1) Inhibition | Potently inhibits cellular phospho-RSK1 in BRAF and RAS mutant cell lines [1]. |
| Cell Proliferation Panel | Tumor cells with MAPK pathway alterations (BRAF, NRAS, KRAS mutations) are generally sensitive to LY3214996 [1]. |
| Central Nervous System (CNS) Penetration | Identified as a brain-active ERK inhibitor in a screen using a novel bioluminescent indicator (KiMBI), a finding not predicted by chemical properties alone [3]. |
In vivo studies demonstrate strong anti-tumor activity and favorable drug properties.
| Model/Property | Finding/Result |
|---|---|
| In Vivo Efficacy (Xenografts) | Significant tumor growth inhibition in BRAF or NRAS mutant melanoma, and BRAF/KRAS mutant colorectal, lung, and pancreatic cancer models [1]. |
| Pharmacokinetics (Preclinical) | Good PK properties; for example, in dog: AUCoral 23800 nM*hr, Clearance 12.1 mL/min/kg, Bioavailability 75.4% [1]. |
| Combination Therapy (CDK4/6i) | Combination with CDK4/6 inhibitor (abemaciclib) is well-tolerated, causing potent tumor growth inhibition or regression in KRAS mutant colorectal and NSCLC models [1]. |
A validated Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) method simultaneously quantifies this compound and other analytes in biological samples [4]. The workflow is illustrated below.
LC-MS/MS workflow for quantifying this compound concentrations in biological samples.
This method was crucial for a Phase 0/2 clinical trial (NCT04391595) investigating this compound and abemaciclib in recurrent Glioblastoma (GBM), enabling measurement of drug penetration into brain tumors [4].
This compound is under clinical investigation for various solid tumors. The table below summarizes its current status.
| Development Phase | Conditions Under Investigation | Key Details / Trial Identifier |
|---|---|---|
| Phase II | Pancreatic Cancer, Colorectal Cancer, Non-Small Cell Lung Cancer, KRAS Mutation-Related Tumors [5] | Trial NCT04916236 (Recruiting) [1] |
| Phase I/II | Colorectal Cancer [5] | Combination therapy, late-stage disease [5] |
| Phase I | Relapsed Acute Myeloid Leukemia, Solid Tumors [5] [6] | Includes healthy subject studies (NCT04033341, completed) [1] |
| No Recent Reports | Glioblastoma, Non-Small Cell Lung Cancer (specific combinations) [5] | Development status should be verified for the latest updates [5] |
Key quantitative data on Temuterkib's concentration in biological matrices from a clinical study are summarized in the table below.
| Matrix | Analyte | Key PK Finding | Context & Details |
|---|---|---|---|
| Human Plasma | LY3214996 (this compound) | Measurable concentrations | Validated LC-MS/MS method range: 0.2–500 nM [1] |
| Human Brain Tumor | LY3214996 (this compound) | Measurable concentrations | Evidence of CNS penetration; method range: 0.2–500 nM [1] |
| Cerebrospinal Fluid (CSF) | LY3214996 (this compound) | Measurable concentrations | Evidence of CNS penetration; method range: 0.2–500 nM [1] |
| Mouse Brain | ERK Inhibition (via KiMBI) | Robust signal inhibition | Identified as a brain-active ERK inhibitor via novel imaging [2] |
This compound's physicochemical properties support its potential for brain penetration, with a calculated lipophilicity (CLogP) of 2.53 and a polar surface area of 117.0 Ų [1].
A validated method simultaneously quantifies this compound, abemaciclib, and its metabolites in human plasma, brain tumor, and cerebrospinal fluid [1]:
This novel, ATP-independent biosensor technology non-invasively visualizes this compound target engagement in the brains of living mice [2]:
This compound inhibits ERK1 and ERK2, key terminal kinases in the MAPK/ERK pathway. This pathway, hyperactive in many cancers, regulates cell proliferation and survival. The following diagram illustrates the pathway and drug target:
Inhibition of ERK1/2 by this compound prevents the phosphorylation of downstream nuclear and cytoplasmic substrates, disrupting the expression of genes that drive uncontrolled cancer cell proliferation and survival [3] [4].
| Parameter | Value | Experimental Context / Details |
|---|---|---|
| IC50 (ERK1) | 5 nM | Biochemical assay [1] [2] |
| IC50 (ERK2) | 5 nM | Biochemical assay [1] [2] |
| Cellular Potency (p-RSK1 IC50) | 0.43 µM | BRAF and RAS mutant cancer cell lines; RSK1 is a direct downstream substrate of ERK [2]. |
| Antiproliferative Activity | Sensitive | Tumor cell panels with BRAF, NRAS, or KRAS mutations show general sensitivity to Temuterkib in proliferation assays [1] [2]. |
To help you interpret and potentially replicate these findings, here are the methodologies for the key experiments cited.
This assay measures the direct inhibition of the ERK1 and ERK2 enzymes.
This assay confirms that this compound effectively inhibits its target within a living cell system.
This functional assay evaluates the compound's ability to inhibit cancer cell growth.
This compound acts at the terminus of the RAS-RAF-MEK-ERK signaling cascade, a pathway critical for cell growth and survival that is hyperactive in many cancers [3]. The following diagram illustrates this pathway and where this compound acts.
Figure: this compound inhibits the terminal kinases ERK1/2 in the MAPK pathway, blocking signals from upstream oncogenic mutations and suppressing cancer cell proliferation.
Temuterkib is a potent, selective, and ATP-competitive inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1]. ERK1/2 are core components of the RAS/RAF/MEK/ERK (MAPK) pathway, a key signaling cascade that regulates cell growth, proliferation, and survival, and is dysregulated in a large proportion of human cancers [2]. By inhibiting the terminal kinases in this pathway, this compound targets a critical node for oncogenic signaling.
The diagram below illustrates the position of this compound within the MAPK signaling cascade and its therapeutic context.
This compound inhibits terminal ERK1/2 kinases in the MAPK pathway, a key node in cancer signaling.
The table below summarizes core quantitative data on this compound's activity and pharmacokinetic/pharmacodynamic relationships from preclinical studies.
| Parameter | Value / Result | Experimental Context / Assay Details |
|---|
| Biochemical Potency (IC₅₀) | ERK1: 5 nM ERK2: 5 nM | Assay Protocol: LanthaScreen TR-FRET assay. Reactions with ERK1 (3.6 nM) or ERK2 (1.7 nM) in kinase buffer (50 mM HEPES pH 7.4, 10 µM ATP, 5 mM MgCl₂, 200 nM GFP-ATF2 substrate, 0.01% Triton X-100, 1 mM DTT). IC₅₀ determined from concentration-response curve after 60 min RT incubation [1]. | | Cellular Potency (IC₅₀) | p-RSK1: 0.43 µM | Measured in cancer cell lines with BRAF or RAS mutations as a downstream marker of ERK pathway inhibition [1]. | | In Vivo Efficacy (Tumor Growth Inhibition) | HCT116 (KRAS-mutant CRC): 31% regression Colo205 (BRAF-mutant CRC): 76% regression MiaPaCa-2 (KRAS-mutant pancreatic): 66% regression A375 (BRAF V600E melanoma): Complete responses (4/6 animals) | Models: Subcutaneous xenograft models. Dosing: Oral administration (e.g., 100 mpk qd). Efficacy demonstrated as single agent in models with BRAF, KRAS, NRAS, and MEK1 mutations [1]. | | Key Pharmacodynamic (PD) Relationship | Tumor growth inhibition correlated with compound exposure and inhibition of p-p90RSK1 in tumors [1]. | |
The methodologies from pivotal studies are detailed below to facilitate experimental replication and understanding.
Biochemical ERK1/2 Kinase Assay [1]: Reactions were initiated by adding ERK1 or ERK2 enzyme at final concentrations of 3.6 nM or 1.7 nM, respectively, prepared in a kinase buffer. The buffer consisted of 50 mM HEPES (pH 7.4), 10 µM ATP, 5 mM MgCl₂, 200 nM GFP-ATF2 peptide as the substrate, 0.1 mM EGTA, 0.01% Triton X-100, and 1 mM DTT. The reaction mixture, which included increasing concentrations of this compound, was incubated in a 384-well ProxiPlate for 60 minutes at room temperature. The reaction was stopped by adding EDTA and a terbium-conjugated anti-pATF2 antibody. The TR-FRET ratio was measured, and IC₅₀ values were determined from the concentration-response curve.
High-Throughput In Vivo Screening (C. elegans model) [3]: This pipeline used a fluorescence-based image analysis of vulva development in C. elegans as a readout for MAPK/ERK activity. Synchronized first-stage larvae (L1) were incubated in a solution containing the test compound and inactivated E. coli (as food). The assay quantified drug efficacy and toxicity based on the resulting vulval phenotype, with a throughput of approximately 800 wells per hour. In this system, this compound produced an excellent assay Z-score of 0.86, indicating robust and reliable detection.
Noninvasive Brain Penetrance Assessment (ERK KiMBI) [4]: A kinase-modulated bioluminescent indicator (ERK KiMBI) was expressed in the mouse brain. This genetically encoded sensor reports ERK inhibition by producing light. Mice were administered this compound, and bioluminescence was imaged longitudinally. This technique allowed for noninvasive, real-time assessment of drug activity in the brain, identifying this compound as a brain-active ERK inhibitor.
Temuterkib directly targets the mitogen-activated protein kinase 1 and 3 (MAPK1/ERK2 and MAPK3/ERK1), which are core components of the Ras-Raf-MEK-ERK signaling pathway [1] [2]. This pathway regulates critical cellular processes like proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.
The strategic significance of inhibiting ERK, the terminal node of this pathway, is its potential to overcome resistance that often develops to upstream inhibitors (such as BRAF or MEK inhibitors) in cancers like melanoma. Preclinical studies show this compound has antitumor activity in models with acquired resistance to BRAF inhibitors [2]. Furthermore, a 2023 study using a novel biosensor (ERK KiMBI) identified this compound as a brain-penetrant inhibitor, suggesting potential for treating primary brain tumors or brain metastases [3].
Diagram of this compound's mechanism of action in the MAPK/ERK pathway.
This compound demonstrates high potency and selectivity in preclinical models. The following table summarizes key quantitative findings:
| Model Type | Experimental Findings / Activity | Citation |
|---|---|---|
| Biochemical Assay (IC₅₀) | ERK1: 5 nM; ERK2: 5 nM | [2] [4] |
| Cellular Assay (p-RSK1 IC₅₀) | 0.43 µM | [2] |
| In Vivo Tumor Growth Inhibition | Significant regression in BRAF-mutant (76%), KRAS-mutant (31-66%) xenografts | [2] |
| Brain Penetrance | Identified as brain-active via ERK KiMBI imaging, a key differentiator | [3] |
For research reproducibility, here are methodologies from key studies:
Enzyme Assay (Biochemical Ki Determination)
Cell-Based Assay (Proliferation Inhibition)
In Vivo Efficacy Studies
As of the latest updates in 2024 and 2025, this compound is in Phase I clinical trials for Refractory Acute Myeloid Leukemia [5]. GlobalData's analysis indicates that Phase I drugs for this condition have a 68% phase transition success rate (PTSR) [5].
Development has been reported across multiple cancer types, with the highest phases reached being Phase II for general cancer and pancreatic cancer, and Phase I/II for colorectal cancer [6]. However, no recent reports of development have been identified for acute myeloid leukemia, glioblastoma, and non-small cell lung cancer as of April 2025, which may suggest a refinement of the clinical development strategy [6].
This compound represents a promising strategic approach in oncology therapeutics. Its role as a brain-penetrant ERK inhibitor opens avenues for treating CNS malignancies [3]. The robust single-agent activity in RAS-mutant models, a historically difficult-to-drug target, is particularly significant [2]. Furthermore, the potential to overcome resistance to upstream pathway inhibition and its efficacy in combination therapies (e.g., with CDK4/6 or pan-RAF inhibitors) suggests multiple paths for clinical application [2].
As of late 2025, Temuterkib is under development by Eli Lilly and Company and collaborators for a range of oncology indications [1] [2]. The table below summarizes its key clinical development highlights.
| Attribute | Details |
|---|---|
| Highest Phase of Development | Phase II (for solid tumors, pancreatic cancer) [2] |
| Mechanism of Action | Selective inhibitor of ERK1 and ERK2 [3] [4] |
| Key Indications Under Study | Metastatic Pancreatic Cancer, Colorectal Cancer (CRC), Non-Small Cell Lung Cancer (NSCLC), Advanced Solid Tumors, Acute Myeloid Leukemia (AML), Glioblastoma (GBM) [1] [2] [5] |
| Route of Administration | Oral [1] |
| Notable Combination Therapy | Being evaluated with a CDK4/6 inhibitor in preclinical models [3] |
The drug's development is focused on cancers with mutations in the RAS/RAF/MEK/ERK pathway [3]. Its Phase Transition Success Rate (PTSR) for Refractory Acute Myeloid Leukemia is benchmarked at 68% for progression from Phase I to Phase II [1].
Temoterkib acts at the terminal end of the MAPK/ERK pathway, a key signaling cascade regulating cell growth, proliferation, and survival [6]. Dysregulation of this pathway is implicated in approximately 40% of all human cancers [6]. The following diagram illustrates the pathway and this compound's site of action.
Diagram of the MAPK/ERK pathway and this compound inhibition.
By directly targeting ERK1/2, this compound aims to suppress oncogenic signaling downstream of common upstream mutations (e.g., in BRAF, RAS), making it a potential therapeutic strategy for tumors that have developed resistance to upstream inhibitors like BRAF or MEK inhibitors [7] [3].
A 2024 study established a high-throughput in vivo pipeline for discovering MAPK/ERK inhibitors using C. elegans, which was successfully validated with this compound [7]. This protocol is valuable for researchers screening or characterizing novel ERK inhibitors.
The experimental workflow uses vulva development in *C. elegans* as a phenotypic readout for MAPK/ERK activity. Inhibition results in a "vulvaless" phenotype, while overactivation causes a "multivulva" phenotype [7]. The diagram below outlines the key stages of this assay.
Workflow of the high-throughput C. elegans assay for ERK inhibition.
lin-15) and downstream (e.g., lin-1) of ERK in the pathway. A compound is pathway-specific if it rescues the Muv phenotype in upstream but not downstream mutants [7].Based on the current developmental status, key research priorities for this compound include:
Temuterkib (LY3214996) is a potent, selective, and orally available inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily used in preclinical research to target cancers with mutations in the MAPK pathway, such as those involving BRAF, NRAS, or KRAS. The following document provides detailed physicochemical data, handling instructions, and standardized protocols for its use in both in vitro and in vivo studies.
This compound functions as a highly selective ATP-competitive inhibitor of ERK1 and ERK2, with reported IC₅₀ values of 5 nM for each enzyme in cell-free biochemical assays. [1] [2] [3] Its primary mechanism of action in a cellular context is the potent inhibition of phosphorylated RSK1 (p-RSK1), a key downstream effector of the ERK pathway. [1] [3] This action is particularly effective in halting the proliferation of tumor cells dependent on MAPK signaling. Research has demonstrated that this compound exhibits significant anti-tumor activity in various human cancer xenograft models, including melanoma, colorectal, lung, and pancreatic cancers. [1] Furthermore, it has shown promise in overcoming resistance to BRAF inhibitors and can be effectively combined with other agents, such as CDK4/6 inhibitors, leading to tumor regression in KRAS-mutant models. [1] [2]
The diagram below illustrates the primary signaling pathway targeted by this compound and its downstream effects:
Figure 1: this compound Mechanism of Action. This compound selectively inhibits ERK1/2, a key node in the MAPK signaling pathway. This pathway is often constitutively activated by mutations in upstream components like BRAF, NRAS, or KRAS, leading to uncontrolled cell proliferation and survival through downstream effectors like RSK and other transcription factors.
Proper handling and storage are critical for maintaining the stability and efficacy of this compound in experimental settings.
The solubility of this compound has been characterized in various solvents relevant for biological assays, as shown in the table below.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Concentration (Approx.) | Notes |
|---|---|---|---|
| DMSO | Soluble | 27.5 mg/mL (60.63 mM) [1] | Primary solvent for stock solutions. Hygroscopic; use fresh DMSO. |
| 16.67 mg/mL (36.75 mM) [2] | Slightly lower solubility reported; batch variations possible. | ||
| Ethanol | Soluble | 15 mg/mL (33.07 mM) [1] | Suitable for dilution. |
| 16 mg/mL [3] | Consistent with other data. | ||
| Water | Insoluble | < 1 mg/mL [2] [3] | Not recommended for direct dissolution. |
This protocol is for creating a concentrated stock solution suitable for cell culture experiments.
This protocol outlines a validated method for preparing a homogeneous dosing solution for oral administration (o.g.) in animal models like mice. [1] [2] [3]
Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O [1] [3]
The workflow for preparing the in vivo dosing formulation is as follows:
Figure 2: Workflow for Preparing In Vivo Dosing Formulation. The solvents must be added sequentially with mixing in between to ensure a clear, homogeneous solution ready for administration.
The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK cascade, represents one of the most critical signaling networks in cancer biology, regulating fundamental cellular processes including proliferation, differentiation, and survival. ERK1 (MAPK3) and ERK2 (MAPK1) serve as the terminal kinases in this pathway, sharing approximately 84% sequence identity and functioning as central regulators that phosphorylate both cytosolic and nuclear substrates. Dysregulation of ERK signaling occurs in approximately 40% of all human cancers, frequently driven by mutations in upstream components such as RAS, RAF, or MEK, making ERK1/2 attractive therapeutic targets for precision oncology. The development of selective ERK inhibitors addresses the clinical challenge of acquired resistance to upstream targeted therapies while potentially mitigating pathway reactivation through feedback mechanisms.
Temuterkib (LY3214996) emerges as a selective, ATP-competitive, and orally bioavailable inhibitor of both ERK1 and ERK2, demonstrating promising anticancer activity in preclinical models with various MAPK pathway alterations. As a research tool and clinical candidate, precise characterization of its inhibitory potency through IC₅₀ determination is essential for understanding its pharmacological profile, optimizing dosing regimens, and predicting therapeutic efficacy. These application notes provide detailed methodologies for quantifying this compound's inhibitory activity against ERK1/2 through biochemical, cellular, and target engagement assays, supporting rigorous investigation of its mechanism of action and potential applications in cancer research and drug development.
Table 1: Key Characteristics of this compound (LY3214996)
| Parameter | Value | Experimental Context |
|---|---|---|
| ERK1 Biochemical IC₅₀ | 5 nM | LanthaScreen TR-FRET assay [1] |
| ERK2 Biochemical IC₅₀ | 5 nM | LanthaScreen TR-FRET assay [1] |
| Cellular pRSK IC₅₀ | 0.43 μM | BRAF/RAS mutant cancer cell lines [1] |
| Selectivity | Highly selective for ERK1/2 | KINOMEscan profiling (456 kinases) [1] |
| Molecular Weight | 452.94 g/mol | - |
| CAS Number | 1951483-29-6 | - |
| Mechanism | ATP-competitive inhibitor | Reversible binding to ATP pocket [1] |
This compound exhibits balanced potency and solubility, making it suitable for both in vitro and in vivo applications. In biochemical assays, it demonstrates equivalent potency against both ERK1 and ERK2 isoforms, with IC₅₀ values of 5 nM for each. Cellular potency, as measured by inhibition of the downstream biomarker phospho-RSK1, falls in the submicromolar range (IC₅₀ = 0.43 μM), reflecting factors such as cell permeability, intracellular ATP concentrations, and compensatory signaling pathways. Comprehensive selectivity profiling across 456 kinase targets has confirmed its high specificity for ERK1/2, minimizing concerns about off-target effects in experimental systems. This compound has demonstrated robust antitumor activity in xenograft models harboring various MAPK pathway alterations, including BRAF, KRAS, and NRAS mutations, and has advanced to clinical evaluation (NCT02857270) based on its favorable preclinical profile [1].
This protocol employs a LanthaScreen TR-FRET (Time-Resolved Förster Resonance Energy Transfer) assay to quantitatively measure this compound inhibition of ERK1 and ERK2 kinase activity toward a fluorescently-labeled substrate. The assay capitalizes on immunoaffinity detection of phosphorylated substrate by a terbium-conjugated antibody, generating a TR-FRET signal proportional to kinase activity. Incubation with increasing concentrations of this compound produces a dose-response curve from which the IC₅₀ value is derived, representing the inhibitor concentration required for half-maximal enzymatic inhibition. This method provides high sensitivity and compatibility with automated high-throughput screening platforms, enabling precise characterization of inhibitor potency under defined biochemical conditions [1].
Preparation of inhibitor dilutions: Prepare an 11-point, 3-fold serial dilution of this compound in DMSO, starting from 10 mM stock solution to create concentrations ranging from 10 mM to 0.1 nM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
Reaction setup: In each well of a 384-well Proxi plate, combine:
Kinase reaction initiation: Add 5 μL of substrate/ATP mixture (containing 400 nM GFP-ATF2 and 20 μM ATP in kinase buffer) to each well using a multichannel pipette.
Reaction incubation: Incubate the plate at room temperature for 60 minutes to allow phosphorylation reaction to proceed.
Reaction termination and detection: Add 10 μL of stop buffer containing EDTA and Tb-anti-pATF2 antibody to each well. The final assay volume will be 20 μL.
Signal development: Incubate the plate at room temperature for 60 minutes to allow antibody binding.
TR-FRET measurement: Read the plate on an Envision plate reader or compatible instrument using the following settings:
Data calculation: For each well, calculate the TR-FRET ratio by dividing the GFP acceptor emission signal (520 nm) by the Tb donor emission signal (495 nm).
Normalization: Normalize TR-FRET ratios to percentage inhibition relative to positive (DMSO-only control, 0% inhibition) and negative (no-enzyme control, 100% inhibition) controls.
Curve fitting: Fit the concentration-response data to a four-parameter logistic model using appropriate software (e.g., AAT Bioquest IC₅₀ Calculator, GraphPad Prism):
[Y = Min + \frac{Max - Min}{1 + 10^{(LogIC_{50} - X) \times HillSlope}}]
Where Y = % inhibition, X = log[this compound], Min = bottom asymptote, Max = top asymptote, and HillSlope = slope factor [2].
IC₅₀ determination: The IC₅₀ value is derived as the concentration of this compound that yields 50% inhibition between the upper and lower plateaus of the fitted curve.
Ki calculation: Convert IC₅₀ to apparent inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors:
[K_i = \frac{IC_{50}}{1 + \frac{[ATP]}{K_{m,ATP}}}]
Where [ATP] is the concentration used in the assay (10 μM) and K_{m,ATP} is the Michaelis constant for ATP.
Principle: This assay evaluates this compound's cellular activity by measuring inhibition of RSK phosphorylation, a direct downstream substrate of ERK1/2, providing a functional readout of pathway inhibition in intact cells.
Procedure:
Interpretation: this compound typically demonstrates cellular pRSK IC₅₀ values of approximately 0.43 μM in sensitive cell lines, reflecting its ability to penetrate cells and engage endogenous targets despite high intracellular ATP concentrations [1].
Principle: CETSA measures target engagement in cellular contexts by detecting ligand-induced thermal stabilization of the target protein, providing direct evidence of intracellular binding without requiring enzymatic activity.
Procedure:
Alternative Approach: For quantitative assessment, perform isothermal dose-response (ITDR) CETSA by treating cells with compound dilutions at a fixed temperature near the protein's melting point [3].
Table 2: Comparative IC₅₀ Values Across Assay Formats
| Assay Type | Molecular Target | Typical IC₅₀ Value | Key Insights Provided |
|---|---|---|---|
| Biochemical Kinase | ERK1/2 enzymatic activity | 5 nM | Direct binding affinity and intrinsic potency |
| Cellular pRSK | Downstream pathway output | 0.43 μM | Cellular permeability and functional inhibition |
| Anti-proliferation | Cell viability | Variable by cell line | Overall biological consequence and potency |
| CETSA | Target engagement in cells | Dependent on conditions | Direct measurement of intracellular binding |
The discrepancy between biochemical and cellular IC₅₀ values is expected and reflects the complex intracellular environment, including high ATP concentrations that compete with ATP-competitive inhibitors like this compound, cellular permeability barriers, expression of efflux transporters, and potential engagement of compensatory signaling pathways. Consistent demonstration of concentration-dependent activity across different assay formats strengthens confidence in the compound's mechanism of action and potential therapeutic utility.
For comprehensive characterization, correlate this compound's cellular IC₅₀ values with its anti-proliferative effects across cell lines with different genetic backgrounds. Cells harboring BRAF V600E mutations, KRAS mutations, or other MAPK pathway alterations typically show greater sensitivity, with IC₅₀ values for proliferation inhibition generally aligning with or being slightly higher than pRSK IC₅₀ values. This correlation strengthens the association between pathway inhibition and biological outcome, supporting the use of phospho-RSK as a pharmacodynamic biomarker for in vivo studies [1].
ATP concentration optimization: Use ATP concentrations near the apparent Kₘ for each enzyme to ensure sensitivity to competitive inhibitors while maintaining adequate signal-to-noise ratio.
DMSO controls: Maintain consistent DMSO concentrations across all samples (typically ≤1%) to avoid solvent effects on enzyme activity.
Cell line selection: Prioritize cell lines with documented MAPK pathway dependencies (e.g., BRAF-mutant A375, KRAS-mutant HCT116) for cellular assays to maximize signal window.
Assay validation: Include appropriate controls such as reference ERK inhibitors (e.g., SCH772984) to validate assay performance and enable benchmarking.
IC₅₀ calculation methodology: Use appropriate curve-fitting algorithms and ensure adequate data points across the linear portion of the dose-response curve. The four-parameter logistic model typically provides the most accurate IC₅₀ estimates for kinase inhibitors [2].
Cellular assay timing: Optimize treatment duration based on the turnover rate of phosphorylation events; shorter incubations (2-4 hours) typically better reflect direct target inhibition rather than downstream adaptive responses.
This compound represents a potent and selective inhibitor of ERK1/2 with demonstrated activity in preclinical cancer models. Rigorous characterization of its IC₅₀ across biochemical and cellular assay formats provides critical insights for lead optimization, dosing regimen design, and biomarker strategy in both preclinical and clinical development. The protocols outlined herein enable comprehensive assessment of this compound's inhibitory activity, supporting its application as a chemical probe for ERK1/2 biology and its development as a therapeutic agent for MAPK-driven cancers.
| Cancer Model (Cell Line) | Mutation Type | Temuterkib Dose & Schedule | Treatment Duration | Reported Efficacy |
|---|---|---|---|---|
| A375 Melanoma (Parental) [1] | BRAF V600E | 100 mg/kg, once daily (o.g.) | 21 days | Significant tumor regression; 4/6 complete responses [1] |
| A375 Melanoma (Vemurafenib-resistant) [1] | BRAF V600E | 50 mg/kg, twice daily (o.g.) | Not specified | 95% tumor growth inhibition [1] |
| HCT116 Colorectal [1] | KRAS mutant | 100 mg/kg, once daily (o.g.) | Not specified | 31% tumor regression [1] |
| HCT116 Colorectal (Combo with LY3009120) [1] | KRAS mutant | LY3214996 + Pan-RAF inhibitor | Not specified | 94% tumor growth inhibition (synergistic effect) [1] |
| MiaPaCa-2 Pancreatic [1] | KRAS mutant | 100 mg/kg, once daily (o.g.) | Not specified | 66% tumor regression [1] |
| Calu-6 NSCLC [1] | KRAS mutant | 100 mg/kg, once daily (o.g.) | Not specified | 54% tumor regression [1] |
| Colo205 Colorectal [1] | BRAF mutant | 100 mg/kg, once daily (o.g.) | Not specified | 76% tumor regression [1] |
| Multiple Xenograft Models [2] | BRAF, RAS mutant | 100 mg/kg, once daily (o.g.) | Not specified | Significant tumor growth inhibition or regression [2] |
For researchers aiming to replicate these studies, here are detailed methodologies based on the literature.
This compound shows enhanced efficacy in combination with other agents. A noted example is co-administration with the CDK4/6 inhibitor abemaciclib.
The following diagram illustrates the mechanism of action of this compound and the typical workflow for in vivo efficacy studies.
Temuterkib is a novel, selective, ATP-competitive, and orally bioavailable small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1] [2]. As the final node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, its inhibition is a strategic approach for treating cancers driven by upstream pathway alterations [2].
The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Alternative Names | LY-3214996, LY3518429 [3] |
| Originator/Developer | Eli Lilly and Company; Dana-Farber Cancer Institute; Netherlands Cancer Institute; The Lustgarten Foundation [3] |
| Mechanism of Action | Mitogen-activated protein kinase 1 (MAPK1/ERK2) and MAPK3 (ERK1) inhibitor [3] [4] |
| Primary Indication | Investigation for solid tumors, pancreatic cancer, colorectal cancer, NSCLC, and glioblastoma [3] [5] |
| Highest Development Phase | Phase II (as of September 2025) [3] |
| Molecular Formula | C22H27N7O2S [1] |
In biochemical assays, this compound potently inhibits both ERK1 and ERK2 with an IC50 of 5 nM for each [1] [2]. Preclinical studies show it effectively suppresses cellular phosphorylation of downstream targets like RSK1 in BRAF and RAS mutant cancer cell lines, and demonstrates significant antitumor activity in various xenograft models [1] [2].
While this compound shows single-agent activity, a primary rationale for combination therapy is to overcome innate and acquired resistance and achieve more durable patient responses [6]. Feedback reactivation within the complex MAPK pathway often limits the efficacy of targeted agents, necessitating vertical or horizontal pathway blockade [7] [6].
The diagram below illustrates the key targets and rationale for this compound combination therapy within the KRAS signaling pathway.
The most advanced and clinically supported combination strategies are summarized below.
| Combination Partner | Target | Rationale & Evidence | Development Stage |
|---|---|---|---|
| Abemaciclib | CDK4/6 | Dual blockade of ERK-driven proliferation & cell cycle progression; well-tolerated, potent tumor growth inhibition/regression in KRAS mutant colorectal & NSCLC models [8] [1] [5]. | Phase 0/2 Clinical Trial (NCT04391595) [5] |
| SHP2 Inhibitors (e.g., Batoprotafib/TNO155) | SHP2 (Upstream of RAS) | Vertical inhibition of MAPK pathway; highly effective in reducing viability of multicell-type tumor spheroids [7]. | Preclinical / Early Clinical |
| SOS1 Inhibitors (e.g., BI-3406) | SOS1 (Upstream of RAS) | Prevents KRAS activation; combination with this compound shown highly effective [7]. | Preclinical / Early Clinical |
| MEK Inhibitors (e.g., Trametinib) | MEK (Upstream of ERK) | Vertical pathway blockade; enhanced efficacy but requires careful management of potential toxicity [7]. | Preclinical |
| Pan-RAF Inhibitors (e.g., LY3009120) | RAF (Upstream of MEK) | Synergistic effect observed in KRAS-mutant HCT116 colorectal cancer xenograft model [2]. | Preclinical |
A validated method simultaneously determines this compound, abemaciclib, and its active metabolites (M2, M20) in human plasma, brain tumor tissue, and cerebrospinal fluid (CSF) [8].
A Phase 0/2 study (NCT04391595) investigates this compound with abemaciclib in recurrent glioblastoma patients scheduled for surgical resection [5].
For in vivo research, this compound is typically administered orally. One published protocol uses a homogeneous suspension [1].
This compound demonstrates favorable pharmacokinetic properties in preclinical models, including good oral bioavailability (75.4% in dogs) and significant in vivo efficacy in human cancer xenograft models [1].
This compound represents a promising therapeutic option for cancers driven by MAPK pathway alterations. Rational combination strategies, particularly with CDK4/6 inhibitors like abemaciclib and upstream inhibitors like SHP2 or SOS1, are crucial to overcome resistance and improve clinical outcomes. The ongoing clinical trials will be pivotal in validating these approaches and translating them into patient benefit.
Temuterkib is an investigational ERK inhibitor that targets the mitogen-activated protein kinase (MAPK)/ERK signaling pathway, a critical signaling cascade frequently hyperactivated in human cancers. The MAPK/ERK pathway is dysregulated in approximately 85% of all human cancers, driving tumor progression through enhanced cell proliferation, survival, and metastasis. As a downstream component of this pathway, ERK represents a strategic therapeutic target, particularly in tumors that develop resistance to upstream RAF and MEK inhibitors. This compound has demonstrated significant pathway inhibition specificity in preclinical models, with excellent assay performance characteristics (Z-score = 0.86) in high-throughput screening systems, indicating its potential as a promising anticancer therapeutic agent.
The development of this compound addresses several critical challenges in targeted cancer therapy, including paradoxical pathway activation and acquired resistance mechanisms that limit the efficacy of current MAPK/ERK pathway inhibitors. By targeting ERK directly, this compound potentially circumvents some resistance mechanisms that emerge following RAF or MEK inhibition. Furthermore, the compound's favorable toxicity profile in preliminary studies suggests it may avoid the severe adverse effects commonly associated with MAPK/ERK pathway inhibitors, including secondary tumor development due to paradoxical pathway activation. These characteristics position this compound as a valuable candidate for further development, particularly in combination therapy regimens.
The investigation of this compound's dose-response relationship is essential for establishing its therapeutic window and informing clinical translation. This study employs a multidisciplinary approach that integrates in vivo models, high-throughput screening methodologies, and rigorous statistical design to comprehensively characterize the compound's efficacy, toxicity, and mechanism of action. The experimental design is optimized to identify both the minimum effective dose and maximum tolerated dose, critical parameters for subsequent clinical development. Furthermore, the study aims to elucidate this compound's pathway specificity using genetically modified animal models that permit precise assessment of on-target versus off-target effects.
The selection of appropriate dose levels and sample sizes represents a fundamental aspect of the experimental design that significantly impacts the reliability and interpretability of dose-response data. Statistical optimal design theory provides a robust framework for determining experimental conditions that maximize information gain while minimizing resource utilization. For nonlinear dose-response models commonly encountered in pharmacological studies, D-optimal designs ensure precise parameter estimation with optimal efficiency. These designs typically require a control group plus only three strategically chosen dose levels, effectively balancing practical constraints with statistical power, thereby enabling the accurate determination of critical parameters such as ED₅₀ and slope factors.
C. elegans MAPK/ERK pathway model: The nematode Caenorhabditis elegans provides an optimal in vivo platform for initial dose-response studies due to the high evolutionary conservation of MAPK/ERK pathway components between nematodes and humans. Specifically, the C. elegans MPK-1 protein demonstrates 81% identity to human ERK, ensuring relevant pharmacological interactions. Additionally, the transparent anatomy and well-characterized vulval development pathway in C. elegans enable facile visualization and quantification of MAPK/ERK pathway inhibition through observable phenotypic changes (vulvaless or Multivulva phenotypes). The small size and short life cycle of C. elegans facilitate high-throughput screening capabilities, with demonstrated throughput of approximately 800 wells per hour.
Mammalian HCC models: For secondary validation studies, genetically engineered mouse models of hepatocellular carcinoma (HCC) with defined MAPK/ERK pathway alterations provide translational relevance. Specifically, the NrasG12D/PtenKO model exhibits heightened MAPK/ERK pathway activation and demonstrates appropriate therapeutic responsiveness to pathway inhibition. These models recapitulate key features of human HCC, including immunosuppressive tumor microenvironments and inflammatory profiles, thereby enabling assessment of this compound's efficacy in a more complex mammalian system. The use of such clinically relevant models enhances the predictive value of preclinical findings for human therapeutic applications.
Table 1: Proposed Dose Levels for this compound Dose-Response Studies
| Study Phase | Dose Levels (nM) | Administration | Duration | Sample Size (n) |
|---|---|---|---|---|
| Initial Screening | 10, 50, 100, 500, 1000 | Oral uptake in liquid medium | 48-72 hours | 25-30 animals per well |
| Dose-Response (C. elegans) | 5, 25, 50, 100, 250 | Incorporated in bacterial suspension | Throughout development | 30 animals per dose group |
| Validation (Mouse HCC) | 0.5, 2.5, 5, 10 mg/kg | Oral gavage | 21-28 days | 8-10 animals per dose group |
The dose levels outlined in Table 1 were selected based on prior efficacy data from high-throughput screening and principles of statistical optimal design. The logarithmic spacing of doses follows recommendations for efficient estimation of parameters in nonlinear dose-response models, particularly for log-logistic functions commonly used in toxicology and pharmacology. For the C. elegans studies, the sample size of 25-30 animals per well provides 90% statistical power to detect a 25% difference in phenotypic response at α = 0.05, based on preliminary data indicating assay Z-scores of 0.86 for this compound. In mammalian studies, sample sizes of 8-10 animals per group enable detection of a 40% reduction in tumor growth with 80% power, accounting for anticipated inter-animal variability.
Table 2: Optimal Design Parameters for Dose-Response Studies
| Parameter | Symbol | Value for this compound | Biological Interpretation |
|---|---|---|---|
| Lower Limit | c | 0 | Minimum response (complete pathway inhibition) |
| Upper Limit | d | 100 | Maximum response (no pathway inhibition) |
| ED₅₀ | e | Estimated 50-100 nM | Dose producing half-maximal effect |
| Slope Factor | b | To be determined from data | Steepness of dose-response curve |
| Error Variance | σ² | Based on assay variability | Unexplained biological/technical variation |
This compound stock solutions should be prepared in DMSO at a concentration of 10 mM and stored in single-use aliquots at -80°C to maintain compound stability and prevent freeze-thaw degradation. For working solutions, dilute the stock solution in S-complete medium to create 2× concentrated solutions at the desired final concentrations, ensuring that the final DMSO concentration does not exceed 0.5% in all experimental conditions. For animal studies, prepare this compound in appropriate vehicle solutions based on the administration route, with oral formulations typically using suspensions in 0.5% methylcellulose with 0.1% Tween-80. Conduct quality control assessments including HPLC analysis to verify compound integrity and concentration before initiating studies, particularly after long-term storage.
The stability testing of this compound under experimental conditions should be performed prior to comprehensive dose-response studies. Incubate the compound in complete medium at the relevant temperature (20°C for C. elegans, 37°C for mammalian cells) for durations equivalent to the planned experiments, followed by LC-MS analysis to quantify degradation products. These studies ensure that observed effects result from the parent compound rather than degradation artifacts. Additionally, container adsorption tests should be conducted to confirm that this compound does not significantly adhere to experimental vessels, which could substantially reduce bioavailable concentrations.
The C. elegans vulval induction assay provides a quantitative readout of MAPK/ERK pathway activity through visualization of vulval development patterns. Begin by synchronizing C. elegans populations at the L1 larval stage through bleaching and overnight incubation without food. Resuspend synchronized L1 larvae in S-complete medium containing antibiotic solution (50 U/mL penicillin and 50 μg/mL streptomycin) to prevent bacterial contamination. Incubate for one hour at 20°C, then wash twice in S-complete medium. Resuspend the L1 worm pellet in 2× bacterial working solution (UV-killed E. coli OP50 at approximately 5.6 × 10⁹ cells/mL) and dilute to achieve approximately 25 worms per well.
Dispense the worm-bacteria suspension into 96-well plates containing equal volumes of 2× this compound solutions at the desired concentrations, ensuring thorough mixing. Include control wells with vehicle alone (0.5% DMSO) and positive controls with established MEK inhibitors (trametinib, mirdametinib, or AZD8330). Incubate the plates at 20°C for 48-72 hours, allowing the worms to develop to the young adult stage. After incubation, assess vulval development using fluorescence microscopy in strains expressing ajm-1::GFP or similar vulval markers, scoring each animal for normal, vulvaless (Vul), or multivulva (Muv) phenotypes. A minimum of 100 animals should be scored per condition across at least three independent experiments to ensure statistical robustness.
To confirm that this compound's effects are specifically mediated through MAPK/ERK pathway inhibition, utilize genetically modified C. elegans strains with pathway alterations downstream or independent of ERK. The lin-15(n765) mutant exhibits constitutive upstream pathway activation, while lin-1(e1777) possesses a downstream mutation that renders the pathway activation constitutive. Treat these mutant strains with this compound across the established dose range and assess phenotypic rescue. Specific pathway inhibition is demonstrated when this compound rescues the Multivulva phenotype in lin-15 mutants but shows reduced efficacy in lin-1 mutants, confirming ERK as the primary target.
For additional target engagement validation, implement phospho-ERK immunoblotting in mammalian cell lines following this compound treatment. Harvest cells after 2, 6, and 24 hours of exposure to various this compound concentrations and prepare protein lysates. Separate proteins by SDS-PAGE and transfer to PVDF membranes for immunoblotting with antibodies against phospho-ERK and total ERK. Dose-dependent reduction in phospho-ERK levels without changes in total ERK expression confirms target engagement and pathway modulation. These orthogonal assays provide compelling evidence for this compound's mechanism of action across model systems.
Primary endpoint quantification should include the percentage of animals displaying normal, Vul, or Muv phenotypes at each this compound concentration. Additionally, document developmental timing and any evidence of toxicity, such as developmental arrest, reduced motility, or morphological abnormalities. For mammalian studies, monitor tumor volume through longitudinal MRI imaging, serum biomarkers (AFP, ALT), and overall survival. Upon study completion, collect tissue samples for histopathological assessment including hematoxylin and eosin staining, immunohistochemistry for proliferation markers (Ki-67), and apoptosis assays (TUNEL staining).
Data collection should be performed by investigators blinded to treatment groups to minimize bias. For C. elegans studies, automated image analysis systems are preferred when possible to ensure objective phenotypic scoring. Record all raw data in electronic laboratory notebooks with detailed metadata regarding experimental conditions. Data quality assessment should include calculation of Z'-factors for each assay plate to confirm robust assay performance, with values >0.5 indicating excellent assay quality suitable for dose-response characterization.
This compound is expected to demonstrate a concentration-dependent inhibition of MAPK/ERK signaling, manifested as an increasing percentage of animals with Vul phenotype in C. elegans assays. The dose-response relationship should follow a sigmoidal curve characteristic of targeted inhibitors, with minimal effects at low concentrations, progressive inhibition across intermediate concentrations, and maximal effect at higher concentrations. Based on preliminary data, the ED₅₀ for phenotypic response is anticipated to fall within the 50-100 nM range in C. elegans models. In mammalian HCC models, this compound treatment should produce dose-dependent tumor growth inhibition, with higher doses potentially resulting in tumor regression in the NrasG12D-driven model specifically.
The pathway specificity assays should demonstrate that this compound effectively suppresses the Muv phenotype in lin-15 mutants but shows reduced efficacy in lin-1 mutants, confirming its action through the MAPK/ERK pathway rather than non-specific toxicity. Phospho-ERK immunoblotting is expected to reveal rapid and sustained suppression of ERK phosphorylation following this compound treatment, with the concentration required for 50% phospho-ERK reduction correlating with the ED₅₀ observed in phenotypic assays. These concordant findings across multiple experimental platforms would provide compelling evidence for this compound's specific mechanism of action.
Table 3: Key Parameters for Dose-Response Curve Fitting
| Parameter | Description | Interpretation | Acceptance Criteria |
|---|---|---|---|
| ED₅₀ | Half-maximal effective dose | Potency indicator | Coefficient of variation < 25% |
| Hillslope | Steepness of dose-response curve | Cooperativity in binding | 95% confidence interval excluding zero |
| R² | Goodness of fit | Model adequacy | >0.90 for reliable estimates |
| Top asymptote | Response at infinite dose | Maximal efficacy | Not significantly different from 100% inhibition |
| Bottom asymptote | Response at zero dose | Baseline activity | Not significantly different from vehicle control |
Analyze dose-response data using nonlinear regression with appropriate models such as the four-parameter log-logistic function: Response = Bottom + (Top - Bottom) / (1 + 10((LogED₅₀ - Log[Dose]) × Hillslope)). This model accommodates the sigmoidal nature of dose-response relationships and provides reliable estimates of critical parameters like ED₅₀ and Hillslope. Compare curve fits across different experimental conditions using extra sum-of-squares F tests to determine whether parameters differ significantly between groups. For time-course data, implement repeated measures ANOVA to assess the interaction between dose and treatment duration.
When interpreting results, consider both statistical significance and biological relevance. While a dose-dependent effect with p < 0.05 is desirable, the effect size should also be substantial enough to suggest therapeutic utility. The therapeutic index can be estimated by comparing the ED₅₀ for efficacy endpoints with the TD₅₀ (dose producing 50% of maximal toxicity) from toxicity assessments. A large therapeutic index (TD₅₀/ED₅₀ > 10) suggests a favorable safety profile for further development. Additionally, compare this compound's potency and efficacy to established MEK inhibitors (trametinib, mirdametinib) tested in parallel to contextualize its relative performance.
Figure 1: MAPK/ERK Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the sequential activation of pathway components from growth factor binding to gene regulation, with this compound specifically targeting ERK phosphorylation and activity.
Figure 2: Experimental Workflow for this compound Dose-Response Assessment in C. elegans. The diagram outlines the sequential steps from compound preparation through data analysis, highlighting key decision points and procedures.
The application notes and protocols presented herein provide a comprehensive framework for conducting rigorous dose-response studies with this compound, enabling accurate characterization of its potency, efficacy, and therapeutic potential. The integration of orthogonal assay systems—from high-throughput C. elegans models to translational mammalian HCC systems—ensures robust assessment of the compound's activity across biological complexities. The implementation of statistically optimal design principles maximizes information gain while conserving resources, adhering to the 3R principles (Replacement, Reduction, Refinement) in animal research.
This compound represents a promising addition to the arsenal of MAPK/ERK pathway inhibitors, particularly for tumors resistant to upstream pathway inhibition. The dose-response relationships established through these studies will inform subsequent preclinical development and clinical trial design, potentially benefiting patients with various MAPK/ERK-driven malignancies. Furthermore, the experimental approaches outlined herein may serve as a template for characterizing other targeted therapeutics, contributing to broader advances in oncology drug development.
This protocol provides detailed methodologies for detecting and quantifying RSK1 activation, which is applicable for evaluating the pharmacodynamic effects of RSK inhibitors like Temuterkib in preclinical models.
The p90 Ribosomal S6 Kinase 1 (RSK1) is a serine/threonine kinase that functions as a key convergence point for the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways [1]. Its activation requires phosphorylation at specific residues [2] [3]:
Phospho-RSK1 levels, particularly at Ser380, are a direct measure of its activation and serve as a valuable biomarker for monitoring oncogenic signaling and response to targeted therapies [1] [4].
The diagram below outlines the core workflow for analyzing p-RSK1 in a preclinical drug study context.
Title: Workflow for p-RSK1 Biomarker Analysis
1. Cell Culture and Treatment
2. Protein Extraction and Quantification
3. Western Blotting for p-RSK1 Detection This is a widely accessible method for detecting changes in p-RSK1 levels.
Key Antibodies for Western Blot:
| Target | Antibody Type | Example Vendor (Catalog #) | Dilution |
|---|---|---|---|
| p-RSK1 (Ser380) | Rabbit Monoclonal | Cell Signaling Technology [3] [4] | 1:1000 |
| Total RSK1 | Rabbit Polyclonal | Santa Cruz Biotechnology [3] | 1:1000 |
| α-Tubulin | Mouse Monoclonal | Sigma-Aldrich [4] | 1:5000 |
4. Mass Cytometry (CyTOF) for Phospho-Signaling Profiling CyTOF allows for deep, single-cell analysis of signaling networks in complex samples, such as primary patient cells [1].
The following diagram illustrates the RSK1 activation pathway and key points where phosphorylation can be measured.
Title: RSK1 Activation Pathway and Key Biomarkers
When analyzing p-RSK1 as a biomarker for this compound, consider the data in a broader context:
Quantitative Data from Preclinical Studies:
| Model System | RSK Inhibitor | Key Findings on p-RSK1 & Efficacy | Citation |
|---|---|---|---|
| MPN/sAML patient cells & PDX models | PMD-026 | Suppression of p-RSK1 correlated with reduced pro-inflammatory mediators (TNF) and disease burden [1]. | [1] |
| Breast cancer cell lines (MDA-MB-231) | FMK / siRNA | Inhibition of p-RSK1 activation increased cisplatin-induced cytotoxicity and reversed EMT markers [4]. | [4] |
| JAK2 V617F-mutant cell lines | BI-D1870 | Induced apoptosis and G2/M cell cycle arrest, linked to RSK1 inhibition [1]. | [1] |
Correlate with Functional Endpoints:
Temuterkib (also known as LY3214996) is an orally available, selective ATP-competitive inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2 (also known as MAPK3 and MAPK1, respectively) [1] [2]. It targets the terminal kinases in the RAS/RAF/MEK/ERK (MAPK) signaling pathway [3] [1].
The following diagram illustrates the signaling pathway and the site of this compound's action:
Diagram 1: this compound inhibits the terminal kinases (ERK1/2) in the MAPK pathway.
| Assay Type | Target | IC₅₀ Value | Context / Notes |
|---|---|---|---|
| Biochemical Assay [2] | ERK1 | 5 nM | Cell-free system |
| Biochemical Assay [2] | ERK2 | 5 nM | Cell-free system |
| Cellular Assay [2] | phospho-RSK1 | 0.43 µM | BRAF and RAS mutant cell lines |
| Tumor Model | Genetic Background | Dosing | Key Findings |
|---|---|---|---|
| Various Xenografts [2] | BRAF or RAS mutant (Melanoma, Colorectal, Lung, Pancreatic cancer) | 100 mg/kg, o.g. | Significant tumor growth inhibition; well-tolerated. |
| A375 Melanoma [2] | BRAF mutant | Not Specified | Anti-tumor activity, including in context of MAPK reactivation post-BRAF therapy. |
| Combination Therapy [2] | KRAS mutant (Colorectal, NSCLC) | This compound + CDK4/6 inhibitor | Potent tumor growth inhibition or regression; well-tolerated. |
This protocol assesses the sensitivity of cancer cell lines to this compound [2].
This protocol evaluates the anti-tumor activity and pharmacokinetics of this compound in mouse models [2].
A high-throughput screening pipeline using Caenorhabditis elegans has been validated for discovering MAPK/ERK pathway inhibitors and showed an excellent response to this compound [4]. The workflow is as follows:
Diagram 2: Workflow for high-throughput screening of ERK inhibitors in C. elegans.
As of the latest data, this compound has been investigated in 7 clinical trials for various cancers [1].
Temuterkib is an orally available inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2, which are key components of the mitogen-activated protein kinase (MAPK) pathway [1]. This pathway is a critical signaling cascade regulating cell growth, proliferation, and survival, and its deregulation is implicated in approximately 40% of human cancers [2]. By inhibiting ERK1/2, this compound prevents the activation of MAPK/ERK-mediated signal transduction, leading to the inhibition of ERK-dependent tumor cell proliferation and survival [1].
This compound has been investigated in multiple clinical trials. The following table summarizes the known indications and their corresponding development phases as identified in the search results.
| Indication | Highest Phase | Status | Location/Identifier |
|---|---|---|---|
| Non-Small Cell Lung Cancer [3] | Phase 2 | Open (as of 2020) | United States |
| Advanced Cancer [3] | Phase 2 | Open (as of 2020) | United States |
| Metastatic Pancreatic Cancer [3] | Phase 2 | Open (as of 2020) | United States |
| Acute Myeloid Leukemia [3] | Phase 1 | Open (as of 2020) | United States |
| Glioblastoma Multiforme [3] | Phase 1 | Open (as of 2020) | United States |
| Recurrent Glioblastoma [3] | Phase 1 | Open (as of 2020) | United States |
| Chronic Lymphocytic Leukemia [1] | Phase 1 | Information Missing | - |
| Mantle-Cell Lymphoma [3] | Phase 1 | Information Missing | - |
| Marginal Zone B-Cell Lymphoma [3] | Phase 1 | Information Missing | - |
| Waldenstrom Macroglobulinemia [3] | Phase 1 | Information Missing | - |
Biomarker Focus: The development of this compound is heavily focused on specific genetic biomarkers. BRAF Mutation, BRAF Fusion, and BRAF V600E are the most frequent biomarker inclusion criteria for its clinical trials [1]. This suggests a targeted therapeutic strategy for patient populations with these specific genetic alterations.
The following diagram illustrates the MAPK/ERK pathway that this compound is designed to target, providing context for its mechanism of action.
Diagram 1: this compound Inhibition of the MAPK/ERK Pathway. This compound directly targets ERK1/2, the final kinases in the cascade, blocking signal transduction to the nucleus. [2] [1]
While specific protocols for this compound's Phase I trials are not detailed in the public search results, research into ERK pathway inhibition offers valuable methodological insights.
NrasG12D vs. NrasG12V) can profoundly alter the tumor microenvironment and the disease's histopathological features [5]. This underscores the importance of precise genetic stratification in trial design, as the effectiveness of a drug like this compound may depend on the specific oncogenic driver and the resulting tumor ecosystem.
Temuterkib (also known as LY-3214996) is an investigational, orally available small molecule that acts as a selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) [1] [2]. It targets the terminal kinases in the MAPK/ERK signaling pathway, a key cascade frequently dysregulated in human cancers [3].
Key Development Details:
Table 1: this compound Preclinical Pharmacological Profile
| Parameter | Details | Source/Context |
|---|---|---|
| Molecular Weight | 453.57 g/mol | [1] |
| Chemical Formula | C₂₂H₂₇N₇O₂S | [1] |
| Targets | ERK1 (MAPK3), ERK2 (MAPK1) | [1] [2] |
| Biochemical IC₅₀ | 5 nM (both ERK1 and ERK2) | [4] |
| Cellular Activity (pRSK IC₅₀) | 0.43 µM | [4] |
| Primary Indications (Under Investigation) | Pancreatic cancer, colorectal cancer, NSCLC, AML, glioblastoma | [5] [6] [2] |
Table 2: In Vivo Efficacy Models for this compound
| Cancer Model Type | Genetic Context | Reported Outcome |
|---|---|---|
| Tumor Xenograft | BRAF or NRAS mutant melanoma | Significant tumor growth inhibition [4] |
| Tumor Xenograft | BRAF or KRAS mutant colorectal, lung, pancreatic | Significant tumor growth inhibition [4] |
| PDX Models | Various | Anti-tumor activity [4] |
| A375 Melanoma Xenograft | MAPK reactivation | Anti-tumor activity [4] |
While direct tissue distribution protocols are not available, here are detailed methodologies from studies that have effectively utilized this compound in preclinical models.
1. In Vitro Cell Proliferation/Viability Assay This protocol is used to assess the sensitivity of cancer cell lines to this compound [4].
2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the anti-tumor activity and pharmacodynamics of this compound in animal models [4].
3. High-Throughput In Vivo Screening in C. elegans This novel model can be used for early-stage inhibitor screening and characterization [7].
The diagram below illustrates the MAPK/ERK signaling pathway and the strategic position of this compound as a terminal inhibitor, which is the basis for its use in vertical inhibition strategies.
The positioning of this compound at the terminus of the MAPK/ERK pathway makes it a strategic candidate for overcoming resistance to upstream inhibitors. Research indicates several promising combination strategies [8]:
Temuterkib (LY3214996) is a selective, ATP-competitive, and orally bioavailable inhibitor of ERK1 and ERK2, which are the terminal kinases of the MAPK signaling pathway [1] [2]. Its primary mechanism is the potent inhibition of ERK1/2 activity, with an IC₅₀ of 5 nM for both enzymes in biochemical assays [3] [1]. This pathway is a critical driver of cell proliferation and survival, and its hyperactivation, often due to BRAF mutations, is a hallmark of many cancers [4] [2].
By targeting the final node in the MAPK pathway, this compound aims to suppress oncogenic signaling and overcome resistance that can develop from upstream inhibitor treatments, such as BRAF inhibitors [1]. The diagram below illustrates the position of ERK within the MAPK pathway and the point of inhibition by this compound.
The following tables summarize critical biochemical and cellular data for this compound, which are essential for designing experiments.
Table 1: Biochemical and In Vitro Profiling of this compound [3] [1]
| Parameter | Description / Value |
|---|---|
| Primary Target | ERK1/2 |
| IC₅₀ (ERK1) | 5 nM |
| IC₅₀ (ERK2) | 5 nM |
| Cellular IC₅₀ (pRSK1) | 0.43 µM |
| Key Sensitive Mutations | BRAF, NRAS, KRAS |
| Solubility (DMSO) | 27.5 mg/mL (~60.63 mM) |
Table 2: Exemplary In Vivo Efficacy in BRAF-Mutant Models [1]
| Cancer Model | Mutation Type | Treatment Regimen | Efficacy Outcome |
|---|---|---|---|
| A375 Melanoma (Parental) | BRAF V600E | 100 mg/kg, qd, oral | Significant tumor regression; complete responses in 4/6 animals |
| A375 Melanoma (Vemurafenib-resistant) | BRAF V600E | 50 mg/kg, bid, oral | 95% tumor growth inhibition (%dT/C = 5) |
| Colorectal Cancer PDX (CTG-0652) | BRAF V600E | Not Specified | 83% tumor growth inhibition (%dT/C = 17) |
While a detailed cell culture protocol is not available in the search results, the general workflow for a cell-based assay can be inferred from the described methodologies [5] [1] [6]. You will need to optimize critical parameters such as cell seeding density, treatment duration, and DMSO concentration based on your specific cell lines.
Preclinical data suggests this compound has synergistic effects with other agents. For example, one study combined it with the pan-RAF inhibitor LY3009120 in a KRAS-mutant model, showing enhanced efficacy [1]. You could explore combinations with BRAF or MEK inhibitors relevant to your research.
The table below summarizes the quantitative solubility data for Temuterkib in various solvents.
| Solvent | Solubility | Notes & Recommendations |
|---|---|---|
| DMSO | 27.5 mg/mL (60.63 mM) [1] [2] | Ideal for preparing high-concentration stock solutions. |
| DMSO (Alternative Batch) | 7 mg/mL (15.43 mM) [1] | Check specific batch data from your supplier due to potential variations. |
| Ethanol | 15-16 mg/mL (approx. 33 mM) [1] [2] | A suitable alternative if DMSO is incompatible with your assay. |
| Water | Insoluble [1] [2] [3] | Not recommended for direct dissolution. |
| In Vivo Formulation (Clear Solution) | 3.0 mg/mL (6.61 mM) [1] [2] | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O. Validated for animal studies. |
This protocol, validated by Selleck, is designed for oral administration in animal models and minimizes the final DMSO concentration [1] [2]:
Q: The final DMSO concentration in my cell culture assay is too high. How can I reduce it? A: Prepare a highly concentrated stock solution in DMSO (e.g., 27.5 mg/mL) so that the volume added to your cell culture medium is minimal, typically keeping the final DMSO concentration below 0.1%. Always include a vehicle control with the same DMSO concentration in your experiments.
Q: Why is my solution cloudy or precipitating when I dilute the DMSO stock into an aqueous buffer? A: This is a common issue. This compound may precipitate upon dilution from DMSO into water-based solutions. To mitigate this, ensure you add the DMSO stock to the buffer while vortexing to mix rapidly. Using a solubilizing agent like cyclodextrins or formulating with co-solvents (like the in vivo formulation above) can also help maintain solubility.
Q: I am concerned about batch-to-batch variability in solubility. What should I do? A: The data shows different solubility values for different batches (27.5 mg/mL vs. 7 mg/mL) [1]. Always refer to the Certificate of Analysis (CoA) provided with your specific batch of this compound for the most accurate solubility information.
Q: What is the significance of this compound in research? A: this compound is a potent, selective, and orally available inhibitor of ERK1 and ERK2, which are key kinases in the MAPK signaling pathway. This pathway is frequently mutated in cancers, making this compound a compound of interest in oncology research, particularly for tumors with BRAF or RAS mutations [1] [3].
To better understand its mechanism, the following diagram illustrates the MAPK/ERK signaling pathway and where this compound acts:
Here are answers to common questions about screening for off-target effects of small-molecule inhibitors like Temuterkib.
Q: What are the primary strategies for identifying off-target effects?
Q: What is the general workflow for a network pharmacology analysis?
While the specific protocol for this compound is not public, the following methodologies are standard in the field. The workflow for a comprehensive screening strategy can be visualized as follows:
This method uses systems biology to understand the drug's effect in a broader context [1].
This computational method predicts which proteins this compound could physically bind to [1].
The table below summarizes the core known information about this compound, which serves as a starting point for any off-target investigation.
| Property | Value | Source / Comment |
|---|---|---|
| Primary Target | ERK1/2 (MAPK3/MAPK1) | IC₅₀ of 5 nM in biochemical assays [2] [3]. |
| Mechanism | Inhibits phosphorylation of downstream substrates like RSK1 [2]. | -- |
| Chemical Formula | C₂₂H₂₇N₇O₂S [4] | Molecular Weight: 453.56 g/mol [2]. |
| Known Specificity | No specific off-targets are listed in sources. | Sensitive in tumor cells with BRAF, NRAS, or KRAS mutations [2]. |
The MAPK pathway, which this compound targets, is complex and interconnected. When designing your experiments, consider these points visualized in the pathway diagram below:
This compound (also known as LY-3214996) is a small molecule, ATP-competitive inhibitor that selectively targets ERK1 (MAPK3) and ERK2 (MAPK1), which are core components of the MAPK signaling cascade [1] [2]. As of September 2025, its highest development phase is Phase II for solid tumours and pancreatic cancer [2].
The diagram below illustrates the MAPK/ERK signaling pathway and this compound's site of action.
While direct evidence for this compound is limited, resistance to targeted therapies like ERK inhibitors is common. The table below summarizes potential mechanisms inferred from the broader field of MAPK/ERK pathway inhibition [1] [3] [4].
| Mechanism Category | Specific Example | Proposed Experimental Validation Method |
|---|
| Upstream Pathway Activation | Mutations in upstream components (e.g., KRAS, BRAF), or activation of Receptor Tyrosine Kinases (RTKs) [1] [4]. | - Genomic Sequencing (NGS panel for RAS/RAF).
Here are answers to common technical questions you might encounter when investigating resistance.
FAQ 1: How do I confirm my cell line model has acquired resistance to this compound?
Begin by establishing a robust and reproducible resistance model.
FAQ 2: My data suggests bypass track activation. How can I identify which alternative pathway is involved?
A phospho-protein array is an excellent tool for an unbiased initial screen.
FAQ 3: How can I model and test drug combinations in vivo to overcome resistance?
The C. elegans model offers a high-throughput in vivo system for initial combination screening due to the high conservation of the MAPK/ERK pathway [6].
The experimental workflow for this screen is visualized below.
Temuterkib (developmental code LY3214996) is a potent and selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) [1]. It is being investigated in clinical trials for various cancers, including glioblastoma (GBM), often in combination with other agents like abemaciclib [2].
The most detailed analytical method for this compound is a Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) assay, developed for a clinical trial to measure its concentration in human plasma, brain tumor tissue, and cerebrospinal fluid [2]. This method's key parameters are summarized below.
| Parameter | Detail |
|---|---|
| Analytical Technique | Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) |
| Matrices Validated | Human plasma, brain tumor tissue, cerebrospinal fluid (CSF) |
| Quantification Range | 0.2 - 500 nM |
| Sample Preparation | One-step protein precipitation |
| Chromatographic Column | Phenomenex Kinetex F5 (100 mm × 2.1 mm, 2.6 μm) |
| Total Run Time | 3.8 minutes |
Assay interference can lead to false results. Below are common types and general mitigation strategies relevant to drug assays.
| Interference Type | Description | Suggested Mitigation Strategies |
|---|
| Rheumatoid Factor (RF) | IgM autoantibodies that can bridge capture/detection antibodies in sandwich immunoassays, causing false-positive signals [3]. | 1. Use recombinant Fab fragments lacking Fc regions [3]. 2. Include RF-blocking reagents in the assay buffer [3]. 3. Use LC-MS/MS for superior specificity [2] [4]. | | Heterophilic Antibodies | A broad class of antibodies that can bind animal immunoglobulins, interfering with immunoassays [3] [5]. | 1. Use commercial blocking reagents (e.g., mouse IgG, HAMA blockers) [3]. 2. Use animal-free or species-specific antibody fragments [3]. | | Other Endogenous Interferences | Includes autoantibodies against analytes (e.g., T4, T3), macro-complexes (e.g., macroTSH), and high levels of structurally similar molecules (e.g., myoglobin interfering in a hemoglobin assay) [5] [4]. | 1. Dilute the sample and check for linearity. 2. Re-analyze using a different, orthogonal method (e.g., send to a reference lab). 3. Use techniques like polyethylene glycol (PEG) precipitation to remove antibodies [5]. |
This workflow provides a logical path to identify the source of interference.
The most detailed analytical method available is for determining temuterkib and other drugs in biological samples, which can be adapted for metabolite investigation [1].
| Aspect | Specification |
|---|---|
| Technique | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) |
| Analytes | LY3214996 (this compound), Abemaciclib, M2, M20 |
| Chromatography Column | Phenomenex Kinetex F5 (100 mm × 2.1 mm, 2.6 μm) |
| Mobile Phase | A: 5 mM Ammonium Formate + 0.1% Formic Acid; B: Acetonitrile:Methanol (1:1, V/V) |
| Mass Spectrometer | Sciex QTRAP 6500+ |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Lower Limit of Quantification (LLOQ) | 0.2 nM |
This protocol is summarized from a published method for quantifying this compound in human plasma, brain tumor, and cerebrospinal fluid [1].
The experimental workflow for this analytical method can be visualized as follows:
Q1: What are the key physicochemical properties of this compound that influence its analytical method development? The properties in the table below are crucial for predicting metabolic soft spots and optimizing LC-MS/MS conditions [1].
| Property | Value for this compound |
|---|---|
| Molecular Weight | 453.6 g/mol |
| Calculated LogP (CLogP) | 2.53 |
| Distribution Coefficient (LogD at pH 7.4) | 1.88 |
| Polar Surface Area (PSA) | 117.0 Ų |
| H-bond Donors | 1 |
| pKa (Strongest Basic) | 6.21 |
Q2: I cannot detect any this compound metabolites in my in vitro hepatocyte assay. What could be wrong?
Q3: The chromatographic separation of this compound from its internal standard is poor. How can I improve it?
Understanding the target of this compound provides context for its use in research. The following diagram illustrates the Ras-Raf-MEK-ERK signaling pathway, which this compound is designed to inhibit [2] [3].
Q1: What is Temuterkib and which signaling pathway does it target?
A: this compound (also known as LY-3214996) is a small molecule, orally available inhibitor that selectively targets both ERK1 and ERK2 (Extracellular signal-Regulated Kinases) [1]. It acts on the MAPK/ERK pathway (also known as the RAS-RAF-MEK-ERK pathway), which is a critical signaling cascade that regulates cell growth, proliferation, and survival. This pathway is frequently hyperactivated in many cancers [2]. By inhibiting ERK1/2, this compound blocks downstream signaling, making it a promising candidate for treating cancers driven by MAPK/ERK pathway mutations.
The diagram below illustrates the MAPK/ERK pathway and where this compound and other combination partners act.
Diagram: MAPK/ERK Pathway and Inhibitor Targets. This diagram shows the sequential signaling cascade and the points where different inhibitors, including this compound, exert their effect.
Q2: Which drug combinations with this compound have shown promising synergistic activity in preclinical models?
A: Preclinical studies, particularly those using multi-cell type tumor spheroid models, have identified several promising synergistic combinations involving this compound. Synergy means the combined effect of the drugs is greater than the sum of their individual effects. The table below summarizes key active combinations.
| Combination Partner Class | Example Drug(s) | Observed Effect / Synergy Type | Key Context (e.g., Cancer Type/Model) |
|---|---|---|---|
| MEK Inhibitor | Trametinib [3] [2] | Highly effective vertical pathway inhibition [3]. | KRAS-driven cancers; multi-cell type tumor spheroids [3]. |
| SHP2 Inhibitor | Batoprotafib (TNO155) [3] | Effective upstream inhibition; combination activity observed [3]. | Spheroids harboring KRAS G12C [3]. |
| SOS1 Inhibitor | BI-3406 [3] | Effective upstream inhibition; varying activity across KRAS variants [3]. | Various KRAS variants; multi-cell type tumor spheroids [3]. |
| BCL-2 Inhibitor | Venetoclax [3] | Additive and synergistic cytotoxicity [3]. | Various solid tumors; multi-cell type tumor spheroids [3]. |
| mTOR Inhibitor | Sapanisertib [3] | Improved results via dual pathway inhibition [3]. | Spheroids with KRAS G12C [3]. |
Q3: What is a standard experimental workflow for high-throughput screening of this compound drug combinations?
A: A robust pipeline for screening drug combinations involves automated plate design, a dose-response matrix assay, and computational synergy scoring. The workflow below is adapted from established high-throughput screening (HTS) methodologies [4].
Diagram: High-Throughput Drug Combination Screening Workflow. This outlines the key stages from experimental setup to data analysis for identifying synergistic combinations.
Q4: What are the critical steps for the dose-response matrix assay?
A: The dose-response matrix is the core of a robust combination screening. Here is a detailed protocol [4]:
Q5: How is synergy calculated and interpreted from the dose-response matrix data?
A: After collecting viability data, you must analyze it with specialized models to quantify synergy. The SynergyFinder R package is a widely used tool that implements several reference models [4]. The table below compares the most common ones.
| Model | Principle (Null Hypothesis / "Non-interaction") | Interpretation of Synergy Score |
|---|---|---|
| Bliss Independence | The two drugs act independently through different mechanisms. The expected effect is the probability of independent events. | A positive score indicates synergy; a negative score indicates antagonism. |
| Loewe Additivity | The two drugs are assumed to be the same drug (or mutually exclusive). It is based on the concept of dose equivalence. | A positive score indicates synergy; a negative score indicates antagonism. |
| Zero Interaction Potency (ZIP) | Compares the observed response to the expected response if the two drugs did not affect each other's potency. | A positive score indicates synergy; a negative score indicates antagonism. |
| Highest Single Agent (HSA) | The expected effect of the combination is the effect of the most active single drug at each dose combination. | A positive score indicates the combination is better than the best single agent. |
Troubleshooting Guide & FAQs
Issue: High variability in replicate wells during combination screening.
Issue: No synergy detected, even with promising drug pairs.
Issue: The combination shows strong cytotoxicity in control (non-cancer) cells.
Q: What is the current clinical development status of this compound? A: As of the latest information in 2025, this compound is in Phase II clinical trials for investigating its use in cancer and pancreatic cancer, as well as in Phase I/II for colorectal cancer. It has also been explored in other solid tumors, acute myeloid leukemia, and glioblastoma, though no recent development has been reported for these indications [1].
This compound is a highly selective inhibitor of ERK1 and ERK2, which are the terminal kinases in the RAS-ERK pathway, a key signaling cascade often dysregulated in cancer [1]. The diagram below illustrates where this compound acts in this pathway.
Diagram Title: RAS-ERK Pathway and this compound Mechanism of Action
The table below summarizes the core biochemical data available for this compound. These properties are foundational for understanding its potential interactions with cellular membranes [2].
| Property | Value / Description |
|---|---|
| Molecular Weight | 453.56 g/mol [2] |
| CAS Number | 1951483-29-6 [2] |
| Primary Target | ERK1 / ERK2 [2] |
| IC₅₀ (ERK1/2) | 5 nM (in biochemical assays) [2] |
| Chemical Formula | C₂₂H₂₇N₇O₂S [2] |
| Solubility | ≥ 16.67 mg/mL in DMSO (recommended solvent for stock solutions) [2] |
Although direct permeability coefficients are not published, there is strong evidence for this compound's ability to cross biological barriers.
For researchers needing to quantify permeability, here are standard experimental approaches. The workflow for such an assessment can be visualized as follows:
Diagram Title: Workflow for Cell Permeability Assessment
Q1: Has the cell permeability of this compound been directly measured and published? As of the latest available scientific literature, there are no published studies that report specific quantitative cell permeability coefficients (like Papp) for this compound in standard models like Caco-2. The primary evidence for its permeability is its proven efficacy in cellular assays and, importantly, its demonstrated ability to cross the blood-brain barrier in vivo [3].
Q2: What is the best practice for reconstituting this compound for cell-based assays? The recommended solvent for preparing stock solutions is DMSO. A typical stock concentration is 10-20 mM. For example, to achieve a 10 mM solution, dissolve 4.54 mg of this compound in 1 mL of DMSO [2]. It is critical to use freshly opened, anhydrous DMSO to prevent compound degradation and ensure solubility. Further dilution into aqueous assay buffers should be performed, ensuring the final DMSO concentration is non-cytotoxic (typically ≤0.1%).
Q3: Are there any known combination therapies involving this compound? Yes, preclinical research suggests this compound has been evaluated in combination with other agents. Notably, it has shown synergistic effects when combined with the CDK4/6 inhibitor abemaciclib in KRAS mutant colorectal and non-small cell lung cancer models [2]. Furthermore, vertical inhibition of the RAS-ERK pathway—for instance, combining upstream inhibitors (like SHP2 or SOS1 inhibitors) with the downstream ERK inhibitor this compound—is a recognized strategy to enhance efficacy and overcome feedback reactivation [5].
A highly sensitive and rapid Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of Temuterkib and other analytes in biological matrices. This is crucial for obtaining reliable pharmacokinetic data [1].
Key Experimental Protocol: LC-MS/MS for this compound Quantification
This methodology provides a detailed protocol for measuring drug concentrations, which is the foundation for calculating all other pharmacokinetic parameters [1].
| Validation Parameter | Performance | Note |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.2 nM | At least 10-fold better sensitivity than previous assays for similar drugs [1] |
| Dynamic Range | 0.2–500 nM | [1] |
| Intra-/Inter-batch Accuracy (at LLOQ) | Within ±20% | [1] |
| Intra-/Inter-batch Precision (at LLOQ) | ≤20% | [1] |
| Accuracy (Other QC levels) | Within ±15% | [1] |
| Precision (Other QC levels) | ≤15% | [1] |
The following diagram illustrates the experimental workflow for the sample analysis and determination of unbound fraction:
A major challenge in treating brain tumors like glioblastoma (GBM) is ensuring drugs cross the blood-brain barrier and reach the tumor at therapeutic concentrations. The following strategies and tools are relevant to this compound.
1. Utilize a Mechanistic Modeling Platform A nine-compartment CNS (9-CNS) physiologically-based pharmacokinetic (PBPK) model has been developed and validated. This model can predict the spatial heterogeneity of drug exposure in different regions of the human CNS and brain tumors (e.g., tumor rim, bulk tumor, tumor core) based on plasma concentration-time profiles and drug properties [2].
2. Consider Rational Drug Combinations this compound is being clinically evaluated in combination with Abemaciclib (a CDK4/6 inhibitor) for recurrent GBM. The rationale is that these two drugs target convergent pathways (ERK and RB) that are frequently dysregulated in GBM [1] [3].
The diagram below summarizes the strategy for enhancing CNS drug exposure:
When designing experiments and dosing regimens, it is critical to be aware of this compound's non-linear safety profile.
Key Finding: Dose-Dependent Cardiotoxicity
Q1: What is the latest phase of clinical development for this compound? As of late 2025, this compound has been in Phase II trials for various cancers, including solid tumours and pancreatic cancer. Its development in other areas, such as glioblastoma and non-small cell lung cancer, has been reported but with no recent updates [5].
Q2: How can I determine the unbound (free) fraction of this compound in a biological sample? The validated method uses an optimized equilibrium dialysis technique to separate unbound drug from protein-bound drug, followed by LC-MS/MS analysis of the dialysate to determine the unbound concentration [1].
Q3: Why is the Kinetex F5 column used for this analysis? The method uses a Kinetex F5 column, which is a pentafluorophenyl (PFP) stationary phase. This phase can offer different selectivity compared to traditional C18 columns, potentially providing better separation of the analytes (this compound, Abemaciclib, and its metabolites) from matrix components in a short run time, which is critical for high-throughput bioanalysis [1].
The table below summarizes the core information about this compound based on the current search results.
| Aspect | Details |
|---|---|
| Drug Name | This compound (also known as LY-3214996) [1] [2] |
| Developer | Eli Lilly and Company [1] [2] |
| Mechanism of Action | Inhibitor of extracellular-signal-regulated kinases 1 and 2 (ERK1/2) [1] [3] |
| Administration | Oral [1] |
| Relevant Development Findings | - A specific ERK KiMBI (kinase-modulated bioluminescent indicator) was used to identify this compound as a brain-active ERK inhibitor [4].
The search results highlight a sophisticated analytical technique used in this compound's development, which can serve as a model for your own work.
To help visualize the core mechanism of action of this compound, which is foundational for developing any analytical method, the following diagram illustrates the ERK signaling pathway and the drug's point of intervention.
For the simultaneous determination of Temuterkib and other analytes in biological matrices, the following liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed and validated [1].
| Parameter | Specification |
|---|---|
| Analytes | LY3214996 (this compound), Abemaciclib, Metabolites M2, M20 [1] |
| Matrices | Human plasma, brain tumor tissue, cerebrospinal fluid (CSF) [1] |
| Linearity Range | 0.2 - 500 nM [1] |
| Sample Preparation | Simple one-step protein precipitation [1] |
| Chromatography Column | Phenomenex Kinetex F5 (100 mm × 2.1 mm, 2.6 μm) [1] |
| Mobile Phase | A: 5 mM Ammonium Formate + 0.1% Formic Acid; B: Acetonitrile:Methanol (1:1, V/V) [1] |
| Run Time | 3.8 minutes [1] |
| Detection | Sciex QTRAP 6500+ Mass Spectrometer [1] |
The unbound fraction of a drug, which is pharmacologically active, can be determined using an optimized equilibrium dialysis method [1].
The following table summarizes key data relevant for handling the compound in a laboratory setting [2].
| Property | Value / Information |
|---|---|
| Molecular Weight | 453.56 g/mol [2] |
| Molecular Formula | C₂₂H₂₇N₇O₂S [2] |
| Solubility (DMSO) | ~27.5 mg/mL (~60.63 mM) [2] |
| Solubility (Ethanol) | ~15-16 mg/mL [2] |
| Solubility (Water) | Insoluble [2] |
| Storage | As provided, store at the recommended temperature. Protect from moisture. Moisture-absorbing (wet) DMSO significantly reduces solubility; always use fresh, dry DMSO [2]. |
| Mechanism of Action | Selective ERK1/2 inhibitor (IC₅₀ = 5 nM for both in cell-free assays) [2] |
Based on general principles and the specific data above, here are potential solutions to common challenges.
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low Analytical Recovery | Protein binding in biological samples. | Ensure thorough protein precipitation. Validate the recovery as part of the LC-MS/MS method [1]. |
| Poor Solubility in Vehicle | Using wet DMSO or incorrect formulation. | Use fresh, dry DMSO. For in vivo studies, use a validated homogeneous suspension formulation like CMC-Na [2]. |
| Inconsistent In Vivo Results | Low brain penetration or rapid metabolism. | Measure total and unbound drug concentrations in the target tissue (e.g., brain tumor) using the described LC-MS/MS and equilibrium dialysis methods [1]. |
The diagrams below illustrate this compound's mechanism of action and a general bioanalytical workflow based on the cited research.
The table below summarizes the core characteristics of this compound in direct comparison with other prominent ERK inhibitors in development.
| Inhibitor Name | Molecular Target | Biochemical Potency (IC₅₀) | Key Mechanism | Development Stage |
|---|---|---|---|---|
| This compound (LY3214996) | ERK1 & ERK2 | 5 nM (both) [1] [2] [3] | ATP-competitive [3] | Phase I/II Clinical Trials [4] |
| Ulixertinib (BVD-523) | ERK1 & ERK2 | Information not covered in search results | Binds phosphorylated (active) ERK1/2 [5] | Phase I Clinical Trials [6] |
| SCH772984 | ERK1 & ERK2 | Information not covered in search results | Information not covered in search results | Preclinical [6] |
The following table consolidates key experimental findings that highlight the efficacy profile of this compound across various models.
| Experimental Model | Genetic Background | Key Experimental Findings | Cited Source |
|---|---|---|---|
| Biochemical Assay | - | IC₅₀ of 5 nM for both ERK1 and ERK2; high kinase selectivity (tested against 456 kinases) [1] [7] [3]. | [7] [3] |
| In Vitro Cell Proliferation | Broad panel with MAPK pathway alterations (BRAF, NRAS, or KRAS mutations) | Tumor cells with MAPK alterations were generally sensitive to this compound [1] [2] [7]. | [1] |
| In Vitro Cell Proliferation | Acute leukemia cell lines (OCI/AML3, HL-60, THP-1) with NRAS mutations | This compound suppressed growth via G0/G1 cell cycle arrest and induced apoptosis in OCI/AML3 cells [8]. | [8] |
| In Vivo Xenograft | BRAF-mutant (A375 melanoma), KRAS-mutant (HCT116 colorectal, MiaPaCa-2 pancreatic), NRAS-mutant (SK-MEL-30 melanoma) models | Significant tumor growth inhibition and regression; overcame resistance to BRAF inhibitor vemurafenib in A375 model [7] [3]. | [7] [3] |
| In Vivo Combination | KRAS-mutant HCT116 colorectal cancer xenograft | Combination with pan-RAF inhibitor LY3009120 showed synergistic effect (94% tumor growth inhibition vs. 52% or 29% with single agents) [7] [3]. | [3] |
To assist in experimental design, here are the methodologies for key assays cited in the results above.
Biochemical Kinase Assay (TR-FRET) [3]
In Vitro Cell Proliferation Assay [8]
In Vivo Efficacy Study [7] [3]
The ERK1/2 proteins are the terminal kinases in the RAS/RAF/MEK/ERK (MAPK) pathway, which is dysregulated in approximately 30-40% of human cancers [6] [9] [7]. This pathway regulates crucial cellular processes like proliferation, survival, and differentiation. This compound is a selective, ATP-competitive inhibitor that directly targets ERK1 and ERK2, blocking the phosphorylation of their downstream substrates, such as p90RSK1 [1] [7] [3].
A significant challenge in targeting the MAPK pathway is acquired resistance, often through pathway reactivation [7] [10]. Recent research highlights a key resistance mechanism: inhibition of ERK1/2 can lead to compensatory activation of ERK5, sustaining cancer cell proliferation [5]. This underscores the rationale for developing single agents, like the investig molecule SKLB-D18, that can simultaneously target both ERK1/2 and ERK5 to overcome this resistance [5].
The table below summarizes the core quantitative data defining Temuterkib's selectivity and activity.
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| ERK1/2 Inhibition (IC₅₀) | 5 nM [1] [2] | In vitro biochemical kinase assay [1]. |
| Cellular Target Engagement (IC₅₀) | 0.43 µM (pRSK) [1] | Inhibition of phospho-RSK1 in cancer cell lines [1]. |
| Kinase Selectivity Screening | Highly selective across 456 kinases [1] | Tested at 20, 2, and 0.2 µM in the KINOMEscan platform [1]. |
| Cellular Sensitivity | Active in BRAF, NRAS, or KRAS mutant lines [1] | Cell proliferation inhibition in a tumor cell panel [1]. |
| In Vivo Efficacy | Tumor growth inhibition & regression [1] | Demonstrated in BRAF-, KRAS-, and NRAS-mutant xenograft models [1]. |
The key experiments that established this compound's profile used the following methodologies:
Biochemical Kinase Assay & Selectivity Screening: The potency (IC₅₀) for ERK1 and ERK2 was determined using a LanthaScreen TR-FRET assay [1]. The reaction included ERK1/2 enzyme, kinase buffer, ATP, a GFP-ATF2 substrate, and increasing concentrations of this compound. After incubation, the reaction was stopped, and the signal was measured to determine IC₅₀ and the apparent Ki [1]. Broad selectivity was confirmed by testing this compound at three concentrations (20 µM, 2 µM, and 0.2 µM) against 456 kinase targets in the KINOMEscan platform [1].
Cellular Target Engagement and Proliferation Assay: Inhibition of the downstream MAPK pathway signal was measured by the reduction of cellular phospho-RSK1 levels in BRAF and RAS mutant cancer cell lines [1]. For anti-proliferative effects, this compound was tested against a broad panel of tumor cell lines; sensitivity was strongly associated with BRAF, NRAS, or KRAS mutations [1].
The diagram below illustrates the MAPK/ERK signaling pathway and the specific point where this compound acts. This pathway is frequently dysregulated in human cancers.
| Trial Identifier & Phase | Regimen(s) Under Investigation | Patient Population | Key Objectives & Reported Data |
|---|
| NCT04534283 (Phase 2) [1] Intervention Model: Single Group | This compound + Abemaciclib [1] | Advanced solid tumors with pathogenic alterations in BRAF, RAF1, MEK1/2, ERK1/2, or NF1 [1] | Objective: Assess clinical efficacy of the combination. Dosing: LY3214996 200 mg daily + Abemaciclib 150 mg twice daily until disease progression. [1] | | NCT04391595 (Phase 0/2) [2] [3] Intervention Model: Single Group | This compound + Abemaciclib [3] | Recurrent Glioblastoma (GBM) [2] [3] | Primary Objective (Phase 0): Evaluate CNS penetration of the drugs in tumor tissue. [3] Method: A validated LC-MS/MS assay measures total/unbound drug and metabolite concentrations. [2] | | Preclinical Study (Not a clinical trial) | This compound (Low-dose vs. High-dose) | Zebrafish model of Anthracycline-Induced Cardiotoxicity (AIC) [4] | Finding: Low-dose this compound was therapeutic, but high-dose induced dose-dependent cardiotoxicity. [4] Implication: Highlights a narrow therapeutic window in this non-cancer context. [4] |
The clinical trials for this compound employ specific, rigorous methodologies:
This compound is an investigational inhibitor of extracellular signal-regulated kinase (ERK), a key component in the RAS-RAF-MEK-ERK signaling pathway (often called the MAPK pathway) [5] [4]. This pathway is a major driver of cell proliferation and survival in many cancers. The rationale for its use, particularly in combinations, is based on vertical inhibition of this pathway to overcome resistance mechanisms [5].
The following diagram illustrates this pathway and where this compound acts:
The experimental workflow for evaluating this compound in clinical trials, particularly for complex diseases like glioblastoma, can be summarized as follows:
The table below summarizes experimental data for temuterkib and other ERK inhibitors, focusing on a standardized high-throughput screening assay.
| Inhibitor Name | Molecular Target | Reported Potency (IC₅₀ or other) | Assay Model & Key Finding | Source Citation |
|---|---|---|---|---|
| This compound | ERK1/2 | Excellent assay Z-score: 0.86 [1] | In vivo C. elegans vulva development model; high-throughput pipeline with 800 wells/hour throughput [1]. | [1] |
| Ulixertinib (BVD-523) | ERK1/ERK2 | IC₅₀ for ERK2: < 0.3 nM [2] | Cell-based assays; has demonstrated acceptable safety profiles in clinical trials and can overcome resistance to BRAF/MEK inhibitors [3]. | [2] [3] |
| Ravoxertinib (GDC-0994) | ERK1/ERK2 | IC₅₀: 1.1 nM (ERK1) / 0.3 nM (ERK2) [2] | Cell-based assays; has been evaluated in clinical trials [4] [2]. | [4] [2] |
| SCH772984 | ERK1/ERK2 | IC₅₀: 4 nM (ERK1) / 1 nM (ERK2) [2] | Cell-based assays; highly selective and ATP-competitive; exhibits antitumor activity in BRAF or RAS mutant cells [2]. Resistance mutations (e.g., G186D) can arise with long-term exposure [3]. | [2] [3] |
| MK8353 | ERK1/2 | IC₅₀ for SCC-7 cells: 155 ng/mL [5] | Oral squamous cell carcinoma (OSCC) cell lines; novel oral selective inhibitor under clinical evaluation [5]. | [5] |
This compound Experimental Context: The potency data for this compound (Z-score = 0.86) comes from a high-throughput in vivo pipeline using Caenorhabditis elegans [1]. This model exploits the evolutionary conservation of the MAPK/ERK pathway between C. elegans and humans. The assay uses fluorescence-based image analysis of vulva development as a readout for MAPK/ERK activity. The high Z-score indicates a robust and specific signal, validating the model's ability to identify clinically relevant inhibitors. The same study identified trametinib (MEK inhibitor, Z-score=0.95), mirdametinib (MEK inhibitor, Z-score=0.93), and AZD8330 (MEK inhibitor, Z-score=0.87) with a similar approach [1].
Other Noted ERK Inhibitors: The search results also mention several other ERK inhibitors for which direct, comparable potency metrics were not available in the context of this analysis. These include CC-90003 [4], BI-78D3 (a covalent inhibitor targeting the D-recruitment site of ERK) [3], and the covalent inhibitor 5-7-Oxozeaenol [6].
The ERK inhibitors mentioned above primarily target the terminal kinases of the canonical Ras/Raf/MEK/ERK pathway. The following diagram illustrates this signaling cascade and the points of inhibition.
A key challenge in targeting this pathway is acquired resistance. For instance, inhibition of ERK1/2 can lead to compensatory activation of the related kinase ERK5, sustaining cancer cell proliferation [4]. This has driven the development of dual-target inhibitors like SKLB-D18, designed to simultaneously inhibit both ERK1/2 and ERK5 to overcome this resistance mechanism [4].
Temuterkib (also known as LY3214996) is a novel, highly selective oral inhibitor of ERK1 and ERK2 (also known as MAPK3 and MAPK1), which are key components of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in many cancers [1] [2].
The table below summarizes the core characteristics of this compound:
| Attribute | Details |
|---|---|
| Mechanism of Action | Inhibitor of ERK1 and ERK2 (IC50 of 5 nM for each in biochemical assays) [3] [4]. |
| Primary Indication (Under Investigation) | Cancers with alterations in the MAPK pathway (e.g., BRAF, NRAS, or KRAS mutations) [3] [1]. |
| Key Preclinical Findings | Potently inhibits tumor growth in BRAF or RAS mutant xenograft models (melanoma, colorectal, lung, pancreatic cancer). Shows synergy in combination with CDK4/6 inhibitors (e.g., abemaciclib) [3] [4]. |
| Clinical Trial Status (Examples) | Phase II: Pancreatic Cancer, Solid Tumors [5]. Phase I/II: Colorectal Cancer [5]. Phase 0/2: Recurrent Glioblastoma (in combination with Abemaciclib, NCT04391595) [6]. | | Reported Tolerability | Preclinical studies indicate it is "well tolerated" in animal models [3] [4]. Specific adverse event profiles from clinical trials are not detailed in the searched literature. |
For research purposes, here are key experimental details from the literature:
The following diagram illustrates the signaling pathway targeted by this compound and its logical position within the cellular signaling cascade, which is frequently dysregulated in cancer.
The table below summarizes the key mechanistic and preclinical data for Temuterkib:
| Aspect | Details |
|---|---|
| Drug Class | ERK inhibitor; Serine/threonine kinase inhibitor [1] |
| Primary Targets | MAPK1 (ERK2) and MAPK3 (ERK1) [1] |
| Biochemical Potency (IC₅₀) | 5 nM for both ERK1 and ERK2 [2] |
| Cellular Activity | Potently inhibits phospho-RSK1 in BRAF and RAS mutant cancer cell lines [2] |
| Key Biomarker Context | Tumors with MAPK pathway alterations (e.g., BRAF, NRAS, or KRAS mutations) [2] |
The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway and the site of this compound's inhibitory action:
This compound has shown activity in preclinical models of various solid tumors, particularly those with mutations upstream in the MAPK pathway.
Relevant Biomarker Contexts in Preclinical Studies: Tumor cells with MAPK pathway alterations, including BRAF, NRAS, or KRAS mutations, are generally more sensitive to this compound. [2] In vivo, it has demonstrated antitumor activity in xenograft models of BRAF or NRAS mutant melanoma, as well as BRAF or KRAS mutant colorectal, lung, and pancreatic cancers. [2]
Evidence from a Novel Biomarker Technique: A significant piece of evidence for this compound's activity comes from a study using Kinase-modulated Bioluminescent Indicators (KiMBIs). [3]
I was unable to locate head-to-head comparative data between this compound and other ERK inhibitors (like ulixertinib) in the search results. The available information suggests that this compound has shown similar or superior anti-tumor activity compared to other published ERK inhibitors in certain BRAF or RAS mutant xenograft models, but the specific data supporting this claim is not detailed. [2]
The lack of direct comparative data in the public domain is common in early-stage drug development. To build a more complete picture for your comparison guide, I suggest you:
Resistance to targeted therapies in the MAPK pathway (RAF → MEK → ERK) often occurs through upstream reactivation of the signaling cascade. Temuterkib, by targeting the terminal node (ERK), can circumvent this resistance.
| Inhibitor Class | Example Drugs | Common Resistance Mechanisms | This compound's Differentiating Profile |
|---|---|---|---|
| BRAF Inhibitors | Vemurafenib, Dabrafenib | Reactivation of MAPK signaling via upstream events (e.g., NRAS mutations) or MEK mutations [1]. | Potent antitumor activity in BRAF inhibitor-resistant melanoma and colorectal cancer models, both acquired and intrinsic [1]. |
| MEK Inhibitors | Trametinib, Cobimetinib | Similar upstream reactivation, leading to bypass of MEK blockade. | Exhibits comparable or superior anti-tumor activity to MEK inhibitors in various BRAF or RAS mutant xenograft models [1]. |
| Upstream Pathway Inhibitors (SHP2/SOS1) | Batoprotafib (SHP2i), BI-3406 (SOS1i) | Can be limited by feedback loops and downstream mutations. | Vertical inhibition combinations (SHP2i + this compound) are highly effective, showing synergistic or greater-than-additive effects in tumor spheroids [2]. |
The promising profile of this compound is supported by robust preclinical experimental data.
Key Experimental Findings
Detailed Experimental Protocol (Biochemical Assay) The following methodology, used to determine the IC50 of this compound, is adapted from published research [1]:
The diagram below illustrates the MAPK/ERK pathway, the site of action for this compound and other inhibitors, and the logical flow for evaluating its efficacy in overcoming resistance.
The data indicates that this compound is a compelling candidate for treating MAPK-altered cancers, particularly where resistance to upstream inhibitors has developed.
The table below summarizes the core characteristics and available safety-related data for Temuterkib.
| Attribute | Details for this compound (LY3214996) |
|---|---|
| Primary Target | ERK1/2 (MAPK1/MAPK3) [1] [2] |
| Reported IC50 | 5 nM (for both ERK1 and ERK2 in biochemical assays) [1] |
| Mechanism of Action | Orally available inhibitor of ERK1 and ERK2; prevents MAPK/ERK pathway signaling, inhibiting tumor cell proliferation and survival [1] [2]. |
| Key Safety Findings | Preclinical and early clinical data indicate a dose-dependent cardiotoxicity. Low doses showed therapeutic potential, while higher doses worsened cardiac function [3]. |
| Clinical Trial Phase | Investigated in Phase 1 and Phase 2 trials (as of 2025) [2]. |
| Noted Tolerability | Well-tolerated as a single agent in certain xenograft models; shown to be combinable with other agents (e.g., CDK4/6 inhibitors) in preclinical models [1]. |
The key experiments that generated the above data employed the following methodologies:
The following diagram illustrates the MAPK/ERK pathway that this compound targets, which is frequently dysregulated in cancers.
The available data highlights several key points for professionals:
While direct data on Temuterkib is unavailable, the general workflow for validating any drug in PDOs is well-established. The diagram below illustrates this multi-stage process.
The key to a successful validation lies in the details of each step. The table below outlines the core experimental protocols and validation criteria used in PDO drug testing.
| Validation Aspect | Experimental Protocols & Key Parameters |
|---|
| PDO Establishment | Sample Source: Surgical specimens, biopsies, malignant effusions [1] [2]. Culture Method: Cells embedded in ECM (e.g., Matrigel) dome and cultured with tissue-specific growth factors (e.g., EGF, Noggin, R-Spondin) [3] [1]. Quality Control: Ensure genotypic and phenotypic stability over passages [1]. | | Drug Treatment & Viability Assay | Dosing: Treatment with a range of drug concentrations (e.g., 4-dose scheme) to generate a dose-response curve [4]. Viability Readout: Measure cell viability using assays like CellTiter-Glo, which quantifies ATP levels as a proxy for metabolically active cells [1]. Phenotypic Tracking: Use high-content imaging to monitor cell death (e.g., with DRAQ7 vital dye) and morphological changes [3]. | | Key Quantitative Parameters | IC50: Concentration that inhibits 50% of cell viability. Inhibition Rate: Percentage reduction in viability at a specific dose [4]. Growth Rate Calculation: Linear growth rates can be calculated based on organoid volume or live cell counts over time [3]. |
To ensure your validation study is clinically relevant and robust, consider these advanced aspects:
I hope this structured framework provides a solid foundation for your validation work on this compound.
The table below lists several ERK1/2 inhibitors under investigation, though specific docking studies for Temuterkib are not found in public sources [1].
| Inhibitor Name | Development Stage | Key Characteristics / Notes |
|---|---|---|
| Ulixertinib (BVD-523) | Clinical Trials | One of the most advanced ERK inhibitors in clinical development [1]. |
| SCH772984 | Preclinical | A well-characterized preclinical inhibitor; often used in research [1]. |
| CC-9003 | Clinical Trials | - |
| KO-947 | Clinical Trials | - |
| AZD0364 | Clinical Trials | - |
| Norathyriol | Preclinical | A naturally occurring compound with ERK inhibitory activity [1]. |
| FR180204 | Preclinical | - |
This workflow adapts established methods from Nature Protocols for docking small molecules like ERK inhibitors [2] [3] [4]. The process is divided into four main phases, with preparation being the most critical for success.
Phase 1: System Preparation 1.1 Obtain ERK Structure: Download a crystal structure of ERK2 (e.g., PDB ID: 5NHJ) from the Protein Data Bank [1]. Using a structure from a receptor-ligand complex is recommended as it often represents a biologically relevant conformation [3]. 1.2 Prepare Protein File: Use a tool like AutoDockTools (ADT) to add polar hydrogen atoms and Gasteiger charges. Remove water molecules and original ligands unless they are part of a specific study [3] [4]. Save the final prepared file in PDBQT format. 1.3 Prepare Ligand File: Generate a 3D structure of your ligand (e.g., this compound). In ADT, define "root" and set rotatable bonds to allow flexibility during docking [3]. 1.4 Define Docking Grid: Create a 3D search box centered on the ERK2 active site, which includes key residues like the gatekeeper Gln105 and the catalytic Asp167 from the DFG motif [1]. The box should be large enough (e.g., 20x20x20 Å) to accommodate ligand movement.
Phase 2: Docking Execution Run the docking simulation using software like AutoDock Vina or AutoDock 4 [3]. A critical control is re-docking: extract the native ligand from the PDB file, then run it through your protocol. A successful reproduction of the original binding pose (low Root-Mean-Square Deviation, or RMSD) validates your setup [2].
Phase 3: Post-Processing Analyze the output poses, typically clustered by spatial orientation. Prioritize poses that form specific interactions with key ERK2 residues, such as hydrogen bonds with the hinge region or hydrophobic contacts near the gatekeeper [1]. The binding affinity score (in kcal/mol) is the primary metric for ranking compounds [3].
Understanding the biological context of ERK (also known as MAPK1) within the larger signaling cascade is crucial for interpreting docking results. The pathway transmits signals from growth factors to the nucleus [5].
This table summarizes the key characteristics of the ERK inhibitor this compound based on current literature.
| Attribute | Description |
|---|---|
| Drug Name | This compound (development code: LY3214996) [1] |
| Classification | ERK inhibitor; Serine/threonine kinase inhibitor [1] |
| Primary Targets | Extracellular signal-regulated kinase 1 and 2 (ERK1/2, encoded by MAPK3 and MAPK1 genes) [1] |
| Mechanism of Action | Orally available inhibitor of ERK1 and ERK2, preventing activation of MAPK/ERK-mediated signal transduction pathways, leading to inhibition of ERK-dependent tumor cell proliferation and survival [1] |
| Clinical Trial Status (as of 2025) | Investigational; has not received FDA approval [2]. As of early 2025, it had been investigated in 7 clinical trials (6 open, 1 closed), including early phase 1, phase 1, phase 1/2, and phase 2 studies [1]. |
| Common Investigated Biomarkers | BRAF Mutation, BRAF Fusion, and BRAF V600E are the most frequent biomarker inclusion criteria in its clinical trials [1]. |
A sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed and validated for quantifying this compound in biological samples, which is critical for assessing its penetration into the central nervous system (CNS) [3]. This is a key experimental protocol for studies in glioblastoma.
This compound acts at the end of the Ras-Raf-MEK-ERK signaling cascade, a key pathway frequently dysregulated in cancer. The diagram below illustrates this pathway and the site of this compound's action.